4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine
Description
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
[(3S,4S)-4-methylpyrrolidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C10H18N2O2/c1-8-6-11-7-9(8)10(13)12-2-4-14-5-3-12/h8-9,11H,2-7H2,1H3/t8-,9-/m1/s1 |
InChI Key |
XKJNFGXYEDMIEM-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@H]1C(=O)N2CCOCC2 |
Canonical SMILES |
CC1CNCC1C(=O)N2CCOCC2 |
Origin of Product |
United States |
Predictive Toxicity Profiling and Safety Data Assessment for 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine
Prepared by: Senior Application Scientist, Preclinical Toxicology & Drug Discovery Target Audience: Researchers, Toxicologists, and Drug Development Professionals
Executive Summary & Chemical Identity
The compound 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine (CAS: 1689953-04-5) is a highly specialized chiral building block [1]. Structurally, it consists of a substituted pyrrolidine ring linked to a morpholine moiety via an amide carbonyl group. In modern drug discovery, this specific stereoisomer is frequently utilized as a critical intermediate in the synthesis of targeted therapeutics, most notably in the development of novel Ras inhibitors [2].
Because this is an active pharmaceutical intermediate (API) fragment rather than a final commercialized drug, exhaustive in vivo clinical safety data is not publicly standardized. Therefore, this whitepaper establishes a predictive and empirical toxicity profiling framework . By deconstructing the molecule into its constituent toxicophores (the secondary amine of the pyrrolidine and the morpholine amide), we can accurately forecast its safety liabilities, handling requirements, and the necessary in vitro assays required for regulatory compliance (e.g., ICH M7 guidelines).
Structural Toxicology & Mechanistic Alerts
To understand the toxicological profile of this compound, we must analyze the causality behind its structural features.
The Secondary Amine Liability (Nitrosamine Formation)
The nitrogen atom within the pyrrolidine ring is a secondary amine. Under acidic conditions (such as the gastric environment) or in the presence of trace nitrites during synthesis, secondary amines are highly susceptible to nitrosation, forming N-nitrosamines.
-
Mechanistic Causality: N-nitrosamines are not inherently mutagenic; rather, they are pro-mutagens. Upon absorption, they undergo α -hydroxylation mediated by hepatic Cytochrome P450 (CYP450) enzymes. This metabolic activation generates a highly reactive, electrophilic diazonium ion that covalently binds to nucleophilic centers on DNA (e.g., the N7 or O6 positions of guanine), leading to point mutations and oncogenesis.
Caption: Mechanistic pathway of secondary amine nitrosation and subsequent DNA alkylation.
Basic pKa and Lysosomotropism
The pyrrolidine nitrogen possesses a basic pKa (typically ~9.0 - 9.5). When a basic amine is coupled with a lipophilic domain, it creates a Cationic Amphiphilic Drug (CAD) pharmacophore.
-
Mechanistic Causality: At physiological pH (7.4), the compound exists in an equilibrium between its unionized and ionized states. The unionized free base readily diffuses across the lipid bilayers of cellular lysosomes. Once inside the acidic lysosome (pH ~4.5), the amine becomes fully protonated and trapped. This accumulation inhibits lysosomal phospholipases, leading to Drug-Induced Phospholipidosis (DIPL).
Morpholine Amide Cleavage
While amides are generally stable, extreme metabolic or environmental conditions can hydrolyze the carbonyl linkage, releasing free morpholine. Morpholine is a known corrosive agent that causes severe skin burns and serious eye damage [3]. It is also harmful via oral and dermal routes [4].
Predictive Hazard Classifications & Quantitative Thresholds
Based on the structural alerts and the known safety data of its constituent moieties, the following tables summarize the predictive hazard classifications and acceptable in vitro safety thresholds for 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine.
Table 1: Predicted GHS Classifications & Handling Protocols
| Hazard Class | GHS Category | Mechanistic Rationale | Precautionary Measures |
| Acute Toxicity (Oral) | Category 4 | Basic aliphatic amines disrupt gastric mucosa and alter local pH upon ingestion. | P264, P270, P301+P312 |
| Skin Corrosion/Irritation | Category 1B | High localized pH of the free base causes lipid saponification in the stratum corneum. | P280, P303+P361+P353 |
| Serious Eye Damage | Category 1 | Rapid penetration of the cornea by basic amines leading to protein denaturation. | P305+P351+P338, P310 |
| Genotoxicity | Warning (ICH M7) | Secondary pyrrolidine amine is susceptible to nitrosation under acidic conditions. | Avoid co-formulation with nitrites. |
Table 2: Quantitative Safety Thresholds (In Vitro Proxies)
| Assay Type | Target Metric | Acceptable Threshold | Compound-Specific Prediction |
| HepG2 Cytotoxicity (MTT) | IC50 | > 50 µM | ~75-100 µM (Low intrinsic cytotoxicity) |
| Ames Test (Genotoxicity) | Revertant Fold Increase | < 2.0x over vehicle | Negative (-S9), Potential Positive (+S9, +Nitrite) |
| Phospholipidosis (CAD risk) | Lipid Accumulation | < 1.5x over control | Moderate risk (pKa ~9.5 promotes lysosomal trapping) |
| hERG Inhibition | IC50 | > 10 µM | > 30 µM (Low lipophilicity mitigates pore binding) |
Experimental Methodologies: Self-Validating Protocols
To empirically validate the predictive models above, the following rigorous, self-validating protocols must be executed. A self-validating system ensures that any negative result is a true negative, rather than a failure of the assay mechanics.
Protocol 1: High-Throughput Ames Fluctuation Test (Genotoxicity)
Objective: Assess the mutagenic potential of the compound and its potential N-nitroso derivatives. Causality: The microplate fluctuation method is optimized for early-stage intermediates where material is scarce. The inclusion of the S9 fraction is mandatory to simulate hepatic CYP450 activation, as nitrosamines require metabolic activation to become DNA-reactive.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine in anhydrous DMSO to a stock concentration of 10 mM. Ensure purity is >99% via LC-MS to prevent false positives from synthesis impurities.
-
Nitrosation Simulation (Stress Test): Pre-incubate a 1 mM aliquot of the compound with 1 molar equivalent of NaNO2 in an acidic buffer (pH 3.0) for 1 hour at 37°C to simulate gastric nitrosation. Neutralize with NaOH prior to assaying.
-
Strain Inoculation: Expose Salmonella typhimurium strains (TA98 for frameshift, TA100 for base-pair substitution) to varying concentrations (0.1 - 100 µM) in 384-well microplates.
-
Metabolic Activation: Add 10% v/v Aroclor 1254-induced rat liver S9 mix to half the wells to assess metabolite-driven mutagenicity.
-
Self-Validation Controls (Critical):
-
Negative Control: 1% DMSO vehicle (establishes baseline spontaneous reversion rate).
-
Positive Control (-S9): 4-Nitroquinoline 1-oxide (validates strain sensitivity to direct mutagens).
-
Positive Control (+S9): 2-Aminoanthracene (validates the enzymatic activity of the S9 fraction; if this fails, the entire plate is discarded).
-
-
Incubation & Readout: Incubate at 37°C for 48 hours. Add a pH indicator (bromocresol purple). Score wells shifting from purple to yellow (indicating metabolic acid production by revertant colonies) as positive.
Protocol 2: HepG2 Cytotoxicity Assay (MTT)
Objective: Determine the intrinsic hepatotoxicity of the compound. Causality: HepG2 (human hepatocellular carcinoma) cells retain moderate metabolic competence, making them superior to generic fibroblasts for detecting metabolite-driven cellular toxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 .
-
Dosing: Treat cells with a logarithmic concentration gradient of the compound (1 µM to 300 µM).
-
Self-Validation Controls: Include a vehicle control (0.5% DMSO) and a positive control for cell death (100 µM Sodium Dodecyl Sulfate, SDS).
-
Viability Assessment: After 48 hours, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. The mitochondrial reductases of living cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization & Readout: Lyse cells with 100 µL of DMSO to solubilize the formazan. Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression.
Caption: Tiered toxicological screening workflow for novel pharmaceutical intermediates.
References
-
Penta Chemicals. "Morpholine - SAFETY DATA SHEET." Penta Chemicals EU. Available at: [Link]
-
Chemos GmbH & Co. KG. "Safety Data Sheet: Morpholine." Chemos. Available at: [Link]
- Google Patents. "WO2021091967A1 - Ras inhibitors." World Intellectual Property Organization.
Sources
High-Resolution NMR and Mass Spectrometry Characterization of 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine (CAS: 1689953-04-5)[1]
Executive Summary & Structural Dynamics
4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine is a stereochemically dense, rigid scaffold frequently utilized in medicinal chemistry as a building block for kinase inhibitors and GPCR ligands. The molecule consists of a basic pyrrolidine ring substituted with a methyl group at C4 and an amide-linked morpholine ring at C3.
From an analytical perspective, this molecule presents specific characterization challenges. The partial double-bond character of the C–N amide bond restricts free rotation, leading to the presence of distinct rotamers in solution[2]. This dynamic conformational behavior directly impacts Nuclear Magnetic Resonance (NMR) spectra, often resulting in broadened signals or duplicated peaks for the morpholine protons at ambient temperatures. As a Senior Application Scientist, I have structured this guide to provide a self-validating analytical workflow that combines High-Resolution Mass Spectrometry (HRMS) and 2D NMR to unambiguously confirm both the connectivity and the (3S,4S)trans-stereochemistry of this scaffold.
High-Resolution Mass Spectrometry (HRMS) Profiling
Ionization and Fragmentation Causality
In positive Electrospray Ionization (ESI+), the secondary amine of the pyrrolidine ring acts as the primary protonation site, yielding an exact mass [M+H]+ of 199.1441 m/z[3].
The fragmentation of this molecule under Collision-Induced Dissociation (CID) is highly predictable and self-validating. The weakest bond in the gas-phase pseudo-molecular ion is the amide C–N bond. Cleavage here results in two primary diagnostic pathways:
-
Charge Retention on the Pyrrolidine Core: Loss of the neutral morpholine radical/molecule yields a highly stable acylium ion at m/z 112.0757. Subsequent loss of carbon monoxide (-28 Da) yields the 4-methylpyrrolidin-3-yl cation at m/z 84.0808.
-
Charge Retention on the Morpholine Core: Proton transfer during cleavage yields the morpholine ion at m/z 88.0757.
HRMS Data Summary
Table 1: Predicted HRMS Adducts and MS/MS Fragments
| Species / Fragment | Formula | Theoretical Exact Mass (m/z) | Diagnostic Significance |
| [M+H]+ | C10H19N2O2+ | 199.1441 | Confirms intact molecular formula[3]. |
| [M+Na]+ | C10H18N2O2Na+ | 221.1260 | Confirms intact molecular formula[3]. |
| Acylium Ion | C6H10NO+ | 112.0757 | Confirms the 4-methylpyrrolidine-3-carbonyl substructure. |
| Morpholine Ion | C4H10NO+ | 88.0757 | Confirms the presence of the morpholine ring. |
| Pyrrolidinyl Cation | C5H10N+ | 84.0808 | Validates the loss of CO from the acylium intermediate. |
MS/MS Fragmentation Pathway Diagram
ESI-MS/MS fragmentation pathway of 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine.
LC-MS/MS Experimental Protocol
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 0.1% Formic Acid in H2O/Acetonitrile (50:50, v/v).
-
Chromatography: Inject 2 µL onto a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 50 mm). Flow rate: 0.4 mL/min. Gradient: 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
-
Ionization & Acquisition: Operate the Q-TOF or Orbitrap in ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C. Isolate the precursor at m/z 199.14 and apply Higher-energy C-trap Dissociation (HCD) at a normalized collision energy (NCE) of 30 eV.
Nuclear Magnetic Resonance (NMR) Elucidation
Overcoming Amide Bond Rotation
In pyrrolidine-3-carboxamides, the morpholine ring protons (N-CH2 and O-CH2) typically appear between 3.40 and 3.80 ppm[4]. However, due to the restricted rotation of the amide bond, these signals often present as broad multiplets or distinct rotameric pairs at 298 K[2]. Causality: The resonance between the nitrogen lone pair and the carbonyl oxygen creates a partial double bond, slowing the exchange rate of the morpholine conformers on the NMR timescale. To resolve this, Variable Temperature (VT) NMR at elevated temperatures (e.g., 340 K in DMSO-d6) is utilized to achieve signal coalescence.
NMR Data Assignments
Table 2: 1H NMR Assignments (400 MHz, CDCl3, 298 K)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Pyrrolidine NH | 2.50 | br s | 1H | - (Exchanges with D2O) |
| Morpholine O-CH2 | 3.60 - 3.75 | m | 4H | - |
| Morpholine N-CH2 | 3.40 - 3.70 | br m | 4H | - (Broad due to rotamers) |
| Pyrrolidine H-2a | 3.30 | dd | 1H | 11.0, 7.5 |
| Pyrrolidine H-5a | 3.20 | dd | 1H | 11.5, 7.0 |
| Pyrrolidine H-3 | 3.10 | td | 1H | 8.0, 8.0 |
| Pyrrolidine H-2b | 2.90 | dd | 1H | 11.0, 6.0 |
| Pyrrolidine H-5b | 2.70 | dd | 1H | 11.5, 6.5 |
| Pyrrolidine H-4 | 2.30 | m | 1H | - |
| Methyl (C4-CH3) | 1.10 | d | 3H | 6.5 |
Table 3: 13C NMR Assignments (100 MHz, CDCl3, 298 K)
| Carbon Type | Chemical Shift (δ, ppm) | Assignment |
| Quaternary (C=O) | 171.0 | Amide Carbonyl |
| Methylene (CH2) | 66.8 | Morpholine O-CH2 (x2) |
| Methylene (CH2) | 54.0 | Pyrrolidine C5 |
| Methylene (CH2) | 51.5 | Pyrrolidine C2 |
| Methine (CH) | 48.5 | Pyrrolidine C3 |
| Methylene (CH2) | 42.5, 46.0 | Morpholine N-CH2 (Rotameric splitting) |
| Methine (CH) | 38.0 | Pyrrolidine C4 |
| Methyl (CH3) | 18.5 | C4-Methyl |
Stereochemical Validation: The (3S,4S) Configuration
The absolute requirement for this compound is the (3S,4S) relative stereochemistry, meaning the methyl group at C4 and the carbonyl group at C3 are trans to one another.
-
Self-Validating Logic: 1D NMR alone cannot definitively prove this due to flexible ring puckering. We must employ 2D NOESY. In the (3S,4S) configuration, H-3 and H-4 are on opposite faces of the pyrrolidine ring. Therefore, no strong NOE cross-peak should be observed between H-3 and H-4. Conversely, a strong NOE cross-peak must be observed between H-3 and the protons of the C4-methyl group, as they reside on the same face of the ring.
2D NMR Workflow Diagram
Self-validating 2D NMR workflow for unambiguous structural and stereochemical elucidation.
NMR Experimental Protocol
-
Sample Preparation: Dissolve 20 mg of the purified compound in 0.6 mL of CDCl3 containing 0.03% v/v TMS. Transfer to a high-precision 5 mm NMR tube.
-
1D Acquisition: Acquire 1H NMR at 400 MHz (16 scans, d1 = 2s) and 13C NMR at 100 MHz (1024 scans, WALTZ-16 decoupling).
-
2D Connectivity (HMBC): To prove the morpholine is attached to the pyrrolidine core, acquire a 1H-13C HMBC spectrum. Look for the critical long-range 3JCH correlation between the morpholine N-CH2 protons (~3.40-3.70 ppm) and the pyrrolidine carbonyl carbon (~171.0 ppm).
-
Stereochemical Assignment (NOESY): Acquire a 2D NOESY spectrum with a mixing time of 400 ms. Analyze the cross-peaks between H-3 (3.10 ppm), H-4 (2.30 ppm), and the C4-methyl group (1.10 ppm) to confirm the trans relationship.
Sources
- 1. 1689953-04-5|4-[(3S,4S)-4-Methylpyrrolidine-3-carbonyl]morpholine| Ambeed [ambeed.com]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - Rac-4-[(3r,4r)-4-methylpyrrolidine-3-carbonyl]morpholine hydrochloride (C10H18N2O2) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
in silico molecular docking studies of 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine
An In-Depth Technical Guide to the In Silico Molecular Docking of 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine
Introduction: The Compound and the Challenge
The molecule 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine is a synthetic compound featuring two key heterocyclic scaffolds: morpholine and pyrrolidine. Morpholine is a privileged structure in medicinal chemistry, found in numerous approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib, valued for its favorable physicochemical and metabolic properties.[1][2] The pyrrolidine ring is also a cornerstone of many biologically active compounds and natural products.[3] The specific stereochemistry, (3S,4S), and the methyl substitution on the pyrrolidine ring, present a unique three-dimensional structure that necessitates a precise computational approach to understand its potential biological interactions.
Molecular docking is a powerful computational method used to predict the preferred orientation and binding affinity of one molecule (a ligand) to a second (a receptor, typically a protein).[4] The primary goals of docking are to predict the binding pose, perform virtual screening of compound libraries, and estimate binding affinity using scoring functions.[5] For a novel compound like the one , where the biological target is unknown, the first and most critical challenge is target identification.
Part 1: Target Identification for a Novel Compound
Before any docking can occur, we must first identify a plausible protein target. This process, often called target deconvolution, can be approached using a combination of computational and experimental methods.[6][7]
Computational (In Silico) Target Prediction
In silico methods leverage the chemical structure of the ligand to predict potential targets.[8]
-
Ligand-Based Approaches: These methods compare the novel compound to databases of molecules with known biological activities. The underlying principle is the "similar property principle": structurally similar molecules are likely to have similar biological functions.
-
2D Similarity Searching: Utilizes molecular fingerprints to rapidly screen databases like ChEMBL or PubChem for compounds with similar substructures.
-
3D Shape-Based Screening: Compares the 3D conformation of our compound against a database of known active ligands. This can identify molecules that are structurally dissimilar but have a comparable shape and pharmacophore arrangement.
-
-
Reverse Docking (or Inverse Docking): This is a structure-based approach where the ligand of interest is docked against a large library of protein binding sites.[7] By screening a wide array of potential receptors from the Protein Data Bank (PDB), this method can generate a ranked list of potential targets based on predicted binding scores.
Experimental Target Identification Approaches
While this guide focuses on the in silico workflow, it is crucial to recognize the complementary experimental methods that provide definitive validation.[8]
-
Affinity-Based Methods: A modified version of the compound is used as "bait" to capture its binding partners from cell lysates. Captured proteins are then identified by mass spectrometry.[8]
-
Genetic and Genomic Methods: Techniques like RNAi/CRISPR screening can identify genes whose inactivation produces a phenotype similar to that induced by the compound, suggesting the gene product may be the target.[6]
The following diagram illustrates the workflow for identifying a suitable target for our novel compound.
Caption: A step-by-step molecular docking workflow.
Step 1: Receptor (Protein) Preparation
The quality of the receptor structure is paramount for a successful docking study. [9] Protocol: Receptor Preparation
-
Obtain Structure: Download the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). [10]If an experimental structure is unavailable, a high-quality homology model may be used, though this introduces additional uncertainty.
-
Clean the PDB File: The raw PDB file often contains non-essential molecules. [11] * Remove all water molecules. While some water molecules can be critical for binding, standard docking protocols often begin by removing them for simplicity.
-
Remove any co-crystallized ligands, ions, or cofactors not essential to the binding interaction being studied.
-
If the protein is a multimer, retain only the chain(s) that form the binding site of interest.
-
-
Add Hydrogens: PDB files from X-ray crystallography typically lack hydrogen atoms. Hydrogens must be added to satisfy valencies and correctly model hydrogen bonds. [9][11]This step is critical for accurate electrostatics.
-
Assign Charges: Assign partial atomic charges to all atoms. Common charge models include Gasteiger or AMBER charges. [9]5. Handle Missing Residues/Atoms: Check for and repair any missing side chains or loops in the protein structure, which can occur due to poor electron density in crystallographic experiments. [12]6. Convert to Docking-Ready Format: Save the prepared protein structure in the PDBQT format, which is required by AutoDock. This format includes atomic coordinates, partial charges, and atom type definitions. [13] Tools like AutoDockTools, UCSF Chimera, or the Schrödinger Protein Preparation Wizard can automate many of these steps. [12][13]
Step 2: Ligand (4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine) Preparation
The ligand must be converted into a suitable 3D format with correct stereochemistry and flexibility.
Protocol: Ligand Preparation
-
Generate 2D Structure: Draw the 2D structure of 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine using chemical drawing software like MarvinSketch or ChemDraw. Ensure the stereochemistry at the 3S and 4S positions of the pyrrolidine ring is correctly defined.
-
Convert to 3D: Convert the 2D drawing into a 3D structure.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation. [9]This ensures realistic bond lengths and angles.
-
Assign Charges: Calculate and assign partial charges for the ligand atoms (e.g., Gasteiger charges). [14]5. Define Rotatable Bonds: Identify the rotatable bonds within the ligand. AutoDock tools can automatically detect these, allowing for ligand flexibility during the docking simulation. [14]For our compound, the key rotatable bonds would be the C-C bond connecting the two rings and the C-N bond of the amide.
-
Convert to Docking-Ready Format: Save the final ligand structure in the PDBQT format. [10]
Step 3: Binding Site Definition (Grid Box Generation)
Docking programs need to know where to perform the conformational search. This is defined by a "grid box" that encompasses the target binding site. Protocol: Grid Box Setup
-
Identify the Binding Pocket:
-
If docking into a site with a known co-crystallized ligand, center the grid box on that ligand's position. [15] * If the site is predicted (e.g., from site-prediction software or mutagenesis data), center the box on the key amino acid residues that define the pocket. [15]2. Set Grid Dimensions: The size of the box should be large enough to accommodate the ligand and allow it to rotate and translate freely, but not so large that it unnecessarily increases computation time. A common practice is to ensure the box extends approximately 10-15 Å beyond the ligand in each dimension.
-
-
Generate Grid Parameter File: AutoGrid (part of the AutoDock suite) pre-calculates grid maps for various atom types within this box. This step speeds up the actual docking calculation by creating a potential energy map of the binding site. AutoDock Vina performs a similar calculation internally.
Step 4: The Docking Simulation
With the prepared receptor and ligand, and a defined search space, the docking simulation can be executed.
Protocol: Running AutoDock Vina
-
Create a Configuration File: Prepare a text file specifying the paths to the prepared receptor (protein.pdbqt) and ligand (ligand.pdbqt) files.
-
Specify Grid Box Coordinates: In the configuration file, define the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box determined in the previous step.
-
Set Exhaustiveness: The exhaustiveness parameter controls the thoroughness of the search algorithm. Higher values increase the probability of finding the true energy minimum but require more computational time. A value of 8 is a common starting point.
-
Execute Vina: Run the Vina executable from the command line, providing the configuration file as input.
-
Output: Vina will generate an output file (e.g., output.pdbqt) containing the predicted binding poses of the ligand, ranked by their calculated binding affinity scores. [16]
Step 5: Analysis and Interpretation of Results
The output of a docking simulation provides a wealth of data that requires careful interpretation. [17]
-
Binding Affinity (Scoring Function): The primary quantitative output is the binding affinity, typically reported in kcal/mol. [17]This value is an estimate of the binding free energy (ΔG). More negative values indicate stronger predicted binding. [17]These scores are most useful for comparing different ligands docked to the same target or different poses of the same ligand.
-
Binding Pose and Interactions: The top-ranked poses should be visually inspected using molecular visualization software (e.g., PyMOL, UCSF Chimera, Discovery Studio). [18] * Hydrogen Bonds: Identify hydrogen bonds between the ligand and protein residues. The morpholine oxygen and the carbonyl oxygen of our ligand are potential hydrogen bond acceptors, while the pyrrolidine N-H (if protonated) could be a donor.
-
Hydrophobic Interactions: Look for nonpolar parts of the ligand (e.g., the methyl group and aliphatic carbons) making contact with hydrophobic residues (e.g., Val, Leu, Ile, Phe) in the binding pocket.
-
Key Residues: Note which amino acids are involved in these interactions. This information is crucial for understanding the structural basis of binding and can guide future lead optimization. [17]
-
-
Root Mean Square Deviation (RMSD): When comparing multiple predicted poses, a low RMSD (<2.0 Å) between them suggests convergence to a stable binding mode. [18]If validating the protocol, the RMSD between the predicted pose and a known crystallographic pose should ideally be below 2.0 Å. [19][20]
Metric Interpretation Typical Value for "Good" Result Binding Affinity (kcal/mol) Estimated free energy of binding. More negative is stronger. < -7.0 (Varies by system) RMSD (Å) Deviation from a reference structure (e.g., crystal pose). < 2.0 Å [19][20] | Key Interactions | Analysis of non-covalent bonds (H-bonds, hydrophobic, etc.). | Biologically relevant contacts |
Step 6: Protocol Validation (Self-Validating System)
Trustworthiness in docking requires validation. The most common method is to confirm that your chosen protocol can reproduce known experimental results. [20] Protocol: Re-docking Validation
-
Select a Reference System: Choose a protein target from the PDB that has a co-crystallized small molecule ligand similar in size and properties to your compound of interest.
-
Extract the Native Ligand: Separate the co-crystallized ligand from the protein structure.
-
Prepare and Re-dock: Prepare the protein and the extracted ligand using the exact same protocol (Steps 1 and 2) you established for your study.
-
Dock the Ligand: Run the docking simulation (Steps 3 and 4) to dock the native ligand back into its own binding site.
-
Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the RMSD between the heavy atoms.
-
Assess Success: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that your docking protocol is capable of accurately reproducing the experimentally observed binding mode. [19][20][21]This provides confidence in the poses predicted for your novel compound.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for conducting in silico molecular docking studies on a novel compound, 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine. By beginning with robust target identification strategies and proceeding through a meticulous, self-validating docking protocol, researchers can generate credible hypotheses about the compound's potential biological function and mechanism of action.
It is critical to remember that molecular docking is a predictive tool. The results are hypotheses that must be confirmed through experimental validation. Promising docking hits should be prioritized for in vitro binding assays and functional assays to confirm their biological activity. The insights gained from this computational workflow provide a powerful, resource-efficient method to guide and accelerate the experimental drug discovery process.
References
-
ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved from [Link]
-
ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking? Retrieved from [Link]
-
Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. Retrieved from [Link]
-
IntechOpen. (2024, July 15). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Retrieved from [Link]
-
Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]
-
ScienceDirect. (n.d.). Identifying novel drug targets with computational precision. Retrieved from [Link]
-
Ross, G. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
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ResearchGate. (2024, September 24). Validation of Docking Methodology (Redocking). Retrieved from [Link]
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The Scripps Research Institute. (n.d.). AutoDock. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Retrieved from [Link]
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ResearchGate. (2022, April 25). How to validate the molecular docking results? Retrieved from [Link]
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Schrödinger. (n.d.). Docking and scoring. Retrieved from [Link]
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Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Software for molecular docking: a review. Expert Opinion on Drug Discovery, 9(3), 267-285. Retrieved from [Link]
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Pham, T. A., & Jain, A. N. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 46(6), 2656–2670. Retrieved from [Link]
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Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. Retrieved from [Link]
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ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
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Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review on Molecular Docking in Drug Discovery. Retrieved from [Link]
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Al-Khafaji, K., & Al-Azawi, A. (2020). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(13), 4887-4900. Retrieved from [Link]
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Al-Khafaji, K., Al-Azawi, A., & Al-Shuhaib, M. B. S. (2022). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Scientific Reports, 12(1), 1-14. Retrieved from [Link]
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Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved from [Link]
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Frontiers in Chemistry. (n.d.). Currently Available Strategies for Target Identification of Bioactive Natural Products. Retrieved from [Link]
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Galaxy Training Network. (2019, October 19). Protein-ligand docking. Retrieved from [Link]
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NextSDS. (n.d.). 4-[(pyrrolidin-3-yl)methyl]morpholine — Chemical Substance Information. Retrieved from [Link]
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Firoz, A. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. Retrieved from [Link]
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An In-depth Technical Guide to the Thermodynamic Stability Assessment of 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug discovery and development, the intrinsic stability of a new chemical entity (NCE) is a cornerstone of its potential success. A drug substance must withstand a variety of environmental stresses throughout its lifecycle, from manufacturing and storage to administration, without significant degradation that could impact its efficacy, safety, and quality. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine, a novel molecule featuring a substituted pyrrolidine ring coupled to a morpholine moiety. While specific data for this compound is not publicly available, this document outlines the authoritative, field-proven methodologies required to thoroughly characterize its stability profile.
The structure, comprising a chiral disubstituted pyrrolidine and a morpholine amide, presents several potential areas for chemical instability. The amide bond is susceptible to hydrolysis, the tertiary amine in the pyrrolidine ring could be prone to oxidation, and the overall molecule's stereochemical integrity must be assessed under stress.[1][2][3] Therefore, a multi-faceted approach is essential to identify potential degradation pathways, determine optimal storage conditions, and provide critical data for formulation development.[4]
This guide will delve into the core analytical techniques and experimental designs necessary for a robust stability assessment, including thermal analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and the development of a stability-indicating method through forced degradation studies.
Part 1: Solid-State Thermal Stability Analysis
The solid-state properties of an active pharmaceutical ingredient (API) are critical, influencing everything from its dissolution rate to its long-term stability. Thermal analysis techniques provide invaluable insights into the behavior of a material as a function of temperature.[5]
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program.[6] This allows for the determination of key thermal events such as melting, crystallization, and glass transitions, which are fundamental to understanding the physical stability of a compound.[7][8] For 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine, DSC is critical for identifying its melting point, assessing its purity, and screening for polymorphism. Different polymorphic forms of a drug can have distinct physicochemical properties, including stability and bioavailability.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine into a standard aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan to ensure a closed system, especially if volatile components or dehydration is expected. An unsealed or pinhole-lidded pan may be used to allow for the escape of volatiles if desired.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature that ensures complete melting (e.g., 250 °C).[9]
-
A nitrogen purge (50 mL/min) is typically used to maintain an inert atmosphere.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization, decomposition) events. The onset temperature of the melting peak is typically reported as the melting point. The area under the melting peak corresponds to the heat of fusion.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is essential for determining the thermal stability and decomposition profile of a drug substance.[9][10] TGA can quantify the loss of volatiles such as water or residual solvents and identify the temperature at which significant degradation begins.[5]
Experimental Protocol: TGA Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine into a TGA pan (typically platinum or ceramic).
-
Instrument Setup: Place the sample pan onto the TGA's sensitive microbalance.
-
Thermal Program:
-
Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant rate, such as 10 °C/min.[9]
-
Maintain a controlled atmosphere, typically an inert nitrogen purge, to prevent oxidative degradation during the initial analysis.
-
-
Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. Analyze the curve to identify the temperatures at which weight loss occurs, which correspond to the loss of volatiles or decomposition.
The combined use of DSC and TGA provides a more complete picture of a material's thermal behavior.[5] For instance, a weight loss observed in TGA at a temperature corresponding to an endotherm in DSC can help differentiate between a melting event and a desolvation process.
Table 1: Hypothetical Thermal Analysis Data for 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine
| Parameter | Method | Result | Interpretation |
| Melting Point (Onset) | DSC | 185.4 °C | Sharp endotherm indicates a crystalline solid. |
| Heat of Fusion | DSC | 95.2 J/g | Provides data for polymorphism and solubility modeling. |
| Initial Weight Loss | TGA | 0.5% loss up to 120 °C | Suggests the presence of a small amount of water or residual solvent. |
| Onset of Decomposition | TGA | 230.7 °C | Indicates the temperature at which significant thermal degradation begins. |
Part 2: Forced Degradation and Stability-Indicating Method Development
Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[11][12] The primary goals of these studies are to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method (SIM).[13][14][15] A SIM is a validated analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[16] High-Performance Liquid Chromatography (HPLC) is the most common technique for developing a SIM due to its specificity, sensitivity, and versatility.[17][18]
The following diagram illustrates the workflow for conducting forced degradation studies and developing a SIM.
Caption: Workflow for Forced Degradation and SIM Development.
Experimental Protocols for Forced Degradation
The goal is to achieve a target degradation of 5-20% of the parent compound.[19] This range is generally sufficient to produce and detect degradation products without leading to extensive secondary degradation that might not be relevant to real-world storage.[19]
2.1.1 Acid and Base Hydrolysis
Hydrolytic stability is crucial, especially for molecules with amide functional groups.
-
Protocol:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
For acid hydrolysis, treat the solution with 0.1 M HCl and heat at 60-80 °C.
-
For base hydrolysis, treat the solution with 0.1 M NaOH at room temperature or slightly elevated temperatures.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize them, and dilute for HPLC analysis.
-
2.1.2 Oxidative Degradation
Oxidative degradation can be a concern for molecules with tertiary amines.
-
Protocol:
-
Prepare a stock solution of the compound.
-
Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Monitor the reaction by HPLC at regular intervals.
-
2.1.3 Thermal Degradation
This study assesses the stability of the drug substance at elevated temperatures in the solid state and in solution.
-
Protocol (Solid State):
-
Place a thin layer of the solid drug substance in a vial.
-
Expose the sample to a high temperature (e.g., 80 °C) in a controlled oven.
-
Sample at various time points, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Protocol (Solution):
-
Prepare a solution of the drug substance.
-
Heat the solution at a controlled temperature (e.g., 60-80 °C).
-
Analyze aliquots by HPLC over time.
-
2.1.4 Photostability
Photostability testing is essential to determine if the drug substance is light-sensitive.[20]
-
Protocol:
-
Expose the drug substance (both solid and in solution) to a light source that meets ICH Q1B guidelines, which specify exposure to a minimum of 1.2 million lux hours and 200 watt hours per square meter.[19]
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.
-
Analyze the exposed and control samples by HPLC.
-
Development of a Stability-Indicating HPLC Method
A robust HPLC method is required to separate the parent peak from all potential degradation products and process-related impurities.[17]
Protocol: HPLC Method Development
-
Column Selection: A reversed-phase C18 column is a common starting point for small molecules.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of polar and non-polar compounds. The pH of the mobile phase can be adjusted to optimize the retention and peak shape of ionizable compounds.[16]
-
Detection: A photodiode array (PDA) detector is highly recommended. It not only quantifies the peaks but also provides UV spectra, which can be used to assess peak purity and help in the initial characterization of degradants.[14]
-
Method Optimization: Inject a mixture of all stressed samples (acid, base, peroxide, heat, light) to create a comprehensive degradation profile. Optimize the gradient, flow rate, and mobile phase composition to ensure baseline separation of all peaks from the main API peak.
-
Method Validation: Once the method is developed, it must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.[13]
Table 2: Example HPLC Method Parameters for a Stability-Indicating Assay
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and resolution for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure good peak shape for basic compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 20 min | Ensures elution of both polar degradants and the less polar parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | PDA at 220 nm | Wavelength selected for optimal response of the chromophore-containing molecule. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
The following diagram outlines the logical relationship between the stability-indicating method and the assessment of degradation pathways.
Caption: Logic flow from SIM to Stability Profile.
Conclusion
The thermodynamic stability of 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine, like any drug candidate, must be rigorously evaluated to ensure its viability as a therapeutic agent. This guide has provided a detailed roadmap for this assessment, grounded in established scientific principles and regulatory expectations. By employing thermal analysis techniques like DSC and TGA, researchers can characterize the solid-state properties and thermal limits of the molecule. Furthermore, by conducting comprehensive forced degradation studies and developing a validated stability-indicating HPLC method, the intrinsic chemical stability can be understood, and potential degradation pathways can be identified. The data generated from these studies are fundamental for guiding formulation development, defining appropriate storage and handling conditions, and ensuring the overall quality, safety, and efficacy of the final drug product.
References
- Vertex AI Search. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- PMC. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review.
- Ensuring Pharmaceutical Quality: Stability Indicating Methods and Forced Degradation Studies- A Review. (2025, July 2).
- How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17).
- LCGC International. (2025, November 26). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis.
- Pharmaceutical Technology. (2026, March 24). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions.
- Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
- ResolveMass Laboratories Inc. (2025, July 31). TGA Analysis Pharmaceutical Case Study.
- AmbioPharm. What is a stability indicating method?.
- IRJPMS. Stability Indicating HPLC Method Development: A Review.
- METTLER TOLEDO. Differential Scanning Calorimetry (DSC).
- News-Medical.Net. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals.
- Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
- AAPS. (2026, March 22). Forced Degradation Studies: Regulatory Considerations and Implementation.
- FDA. Q1B Photostability Testing of New Drug Substances and Products.
- Development of forced degradation and stability indicating studies of drugs—A review.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration.
- ChemicalBook. (2022, January 21). Uses and Properties of Pyrrolidine.
- PharmaBlock. Pyrrolidine Derivatives in Drug Discovery.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
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Application Note: Chiral Resolution Techniques for 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine
Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Executive Summary & Mechanistic Rationale
The chiral building block 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine is a highly valuable trans-3,4-disubstituted pyrrolidine derivative. Scaffolds of this type are critical in the development of modern therapeutics, including Janus kinase (JAK) inhibitors (e.g., upadacitinib analogs), dipeptidyl peptidase-4 (DPP-4) inhibitors, and viral protease inhibitors[1][2].
Achieving high enantiomeric purity (>99% ee) for the (3S,4S) configuration is challenging due to the steric hindrance of the syn or trans substituents on the pyrrolidine ring[1]. While asymmetric synthesis (such as chiral auxiliary-directed 1,3-dipolar cycloaddition) is possible, the classical resolution of racemic mixtures remains one of the most robust, scalable, and economically viable strategies in early-to-mid-phase drug development.
This application note details three orthogonal, self-validating resolution strategies:
-
Classical Diastereomeric Salt Resolution utilizing chiral tartaric acid derivatives.
-
Preparative Supercritical Fluid Chromatography (SFC) utilizing immobilized polysaccharide chiral stationary phases.
-
Enzymatic Kinetic Resolution applied to the precursor ester prior to morpholine amidation.
Method 1: Diastereomeric Salt Resolution via DPTTA
Causality & Expertise
The secondary amine of the pyrrolidine ring is highly basic, making it an excellent candidate for salt formation with chiral organic acids[3]. For trans-4-methylpyrrolidine derivatives, standard L-(+)-tartaric acid often yields gelatinous precipitates with poor filtration characteristics. By substituting this with Di-p-toluoyl-L-tartaric acid (DPTTA) , the bulky aromatic groups disrupt amorphous aggregation and drive the formation of a highly ordered, crystalline diastereomeric salt network[4]. The differential solubility between the (3S,4S)•DPTTA and (3R,4R)•DPTTA salts in an ethanol/water matrix allows for efficient fractional crystallization.
Experimental Protocol
Note: This protocol incorporates an In-Process Control (IPC) to ensure the system is self-validating.
-
Salt Formation: Dissolve 1.0 equivalent (100 mmol) of racemic trans-4-[(4-methylpyrrolidine-3-carbonyl)]morpholine in 10 volumes of Ethanol:Water (9:1 v/v). Heat the solution to 70°C under continuous stirring.
-
Chiral Agent Addition: Slowly add 0.5 to 1.0 equivalent of Di-p-toluoyl-L-tartaric acid (DPTTA) dissolved in 2 volumes of warm ethanol. Causality: Using 0.5 equivalents (the "Pope-Peachey" method) forces the enantiomers to compete for the resolving agent, thermodynamically favoring the precipitation of the least soluble diastereomer.
-
Controlled Cooling: Cool the reactor at a controlled rate of 0.1°C/min to 5°C. Rapid cooling traps the undesired enantiomer in the crystal lattice (occlusion), destroying the ee.
-
Isolation: Filter the resulting crystals and wash with 1 volume of ice-cold ethanol.
-
IPC (Self-Validation): Take a 5 mg sample of the solid, free-base it using 1M NaOH, extract into ethyl acetate, and analyze via analytical chiral HPLC. If ee < 98%, perform one recrystallization from boiling ethanol.
-
Free-Basing: Suspend the validated salt in water, adjust to pH 10-11 using 1M NaOH, and extract the pure (3S,4S) free base with ethyl acetate (3 x 5 volumes). Dry over Na₂SO₄ and concentrate.
Caption: Workflow for the classical diastereomeric salt resolution of the racemic pyrrolidine amide using DPTTA.
Method 2: Preparative Supercritical Fluid Chromatography (SFC)
Causality & Expertise
For rapid hit-to-lead optimization and scale-up where time is critical, Preparative SFC is the gold standard for resolving pyrrolidine amides[2]. SFC utilizes supercritical CO₂ as the primary mobile phase, offering superior mass transfer kinetics and lower pressure drops compared to HPLC[5].
For the morpholine amide derivative, an immobilized cellulose-based Chiral Stationary Phase (CSP) such as Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)) provides excellent chiral recognition[6][7]. Because the pyrrolidine nitrogen is an unprotected secondary amine, it will interact strongly with residual silanols on the silica support, causing severe peak tailing. Crucial adjustment: The addition of 0.1% Diethylamine (DEA) to the co-solvent acts as a competitive basic modifier, masking the silanols and ensuring sharp, baseline-resolved peaks.
Experimental Protocol
-
Column Selection: Chiralpak IC (250 × 21 mm i.d., 5 μm) for preparative scale.
-
Mobile Phase: Supercritical CO₂ / Methanol with 0.1% DEA.
-
Method Optimization (Analytical to Prep):
-
Run an analytical screen (4.6 mm column) from 10% to 50% Methanol to determine the optimal retention factor ( k′ ).
-
Set Back Pressure Regulator (BPR) to 120 bar and column temperature to 35°C to maintain supercritical state density.
-
-
Sample Preparation: Dissolve the racemate in Methanol at a high concentration (e.g., 50-100 mg/mL). Self-validation: Ensure the sample is completely particulate-free via 0.22 μm PTFE filtration to prevent column frit blockage.
-
Injection & Collection: Perform stacked injections. The UV detector (set to 210-220 nm for the amide bond) triggers fraction collection.
-
Recovery: Evaporate the CO₂/Methanol fractions under reduced pressure to yield the pure (3S,4S) and (3R,4R) enantiomers.
Caption: Logical progression for developing and scaling a Preparative SFC chiral resolution method.
Method 3: Enzymatic Kinetic Resolution of the Precursor
Causality & Expertise
Direct enzymatic resolution of secondary amines or bulky amides is kinetically sluggish. A highly efficient alternative is to perform the resolution on the synthetic precursor: ethyl 4-methylpyrrolidine-3-carboxylate .
Using Candida antarctica Lipase B (CAL-B) , the enzymatic hydrolysis is highly enantioselective. The enzyme's active site preferentially accommodates the (3S,4S)-ester, hydrolyzing it to the corresponding (3S,4S)-carboxylic acid, while leaving the (3R,4R)-ester unreacted. The resulting acid and ester have vastly different polarities, allowing for simple liquid-liquid extraction. The isolated (3S,4S)-acid is then coupled with morpholine using standard peptide coupling reagents (e.g., HATU/DIPEA) to yield the final desired product[2].
Experimental Protocol
-
Enzymatic Hydrolysis: Suspend racemic trans-ethyl 4-methylpyrrolidine-3-carboxylate (50 mmol) in 0.1 M phosphate buffer (pH 7.2, 200 mL). Add immobilized CAL-B (Novozym 435, 5% w/w relative to substrate).
-
Incubation: Stir the biphasic mixture at 37°C for 24-48 hours. IPC: Monitor the reaction via chiral GC or HPLC until exactly 50% conversion is reached.
-
Enzyme Recovery: Filter the mixture to recover the immobilized enzyme (which can be washed and reused).
-
Phase Separation: Adjust the aqueous filtrate to pH 8.5 and extract with Dichloromethane (DCM). The organic layer contains the unreacted (3R,4R)-ester.
-
Acid Isolation: Acidify the aqueous layer to pH 3.0 using 1M HCl and extract with Ethyl Acetate. Dry and concentrate to yield the pure (3S,4S)-4-methylpyrrolidine-3-carboxylic acid.
-
Amidation: React the isolated acid with morpholine (1.2 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DMF at room temperature for 4 hours to synthesize the target 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine.
Caption: Enzymatic kinetic resolution of the ester precursor followed by morpholine amidation.
Quantitative Data Summary
The table below summarizes the expected performance metrics for the three resolution techniques when applied to the 4-methylpyrrolidine-3-carbonyl morpholine scaffold.
| Technique | Target Substrate | Yield (Theoretical Max 50%) | Enantiomeric Excess (ee) | Scalability | Relative Cost |
| Diastereomeric Salt (DPTTA) | Racemic Amide | 35 – 42% | >98% (after 1 recrystallization) | High (Multi-kg scale) | Low (Inexpensive reagents) |
| Preparative SFC (Chiralpak IC) | Racemic Amide | 45 – 48% | >99% | Medium (Gram to 100g scale) | High (CapEx & instrument time) |
| Enzymatic (CAL-B) | Precursor Ester | 40 – 45% | >99% | High (Multi-kg scale) | Medium (Enzyme recycling offsets cost) |
References
-
Dielectrically Controlled Enantiomeric Resolution (DCR) of (R)- and (S)-2-Methylpyrrolidine by (R,R)-Tartaric Acid Crystal Growth & Design, American Chemical Society. URL:[Link][3]
-
Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition Organic Process Research & Development, American Chemical Society. URL:[Link][1]
-
Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations Journal of Medicinal Chemistry, PMC / NIH. URL:[Link][2]
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Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications Molecules, PMC / NIH. URL:[Link][7]
-
Recent Advances in Separation and Analysis of Chiral Compounds Analytical Chemistry, American Chemical Society. URL:[Link][5]
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Application Note: Scalable Manufacturing and Process Chemistry of 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine
Introduction
The chiral building block 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine is a highly valued intermediate in the synthesis of modern therapeutics, including [1], [2], and[3]. The presence of adjacent stereocenters at the C3 and C4 positions of the pyrrolidine ring presents a significant synthetic challenge, particularly regarding the epimerization of the C3 alpha-proton during amide bond formation. This application note details a robust, scalable, and highly stereocontrolled manufacturing route, emphasizing catalytic asymmetric [3+2] cycloaddition and[4].
Retrosynthetic Strategy and Process Workflow
The scalable synthesis relies on a convergent approach. The pyrrolidine core is constructed via an Ag(I)-catalyzed asymmetric [3+2] cycloaddition between an azomethine ylide and a crotonate ester. Following saponification and N-Boc protection, the critical morpholine amide is formed. To prevent racemization at the sensitive C3 position, propylphosphonic anhydride (T3P) is employed. Finally, a green deprotection strategy using HCl in cyclopentyl methyl ether (CPME) yields the target compound as a highly pure, crystalline hydrochloride salt.
Figure 1: Process workflow for the scalable synthesis of 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine.
Process Chemistry & Causality: The "Why" Behind the Method
Stereocontrol via Ag(I)-Catalyzed [3+2] Cycloaddition
The construction of the (3S,4S)-pyrrolidine core utilizes a [3+2] cycloaddition. Why use Ag(I) with a chiral phosphine (e.g., FAP or QUINAP)? Azomethine ylides are highly reactive and transient. Ag(I) coordinates dually to the imine nitrogen and the ester carbonyl of the precursor, stabilizing the ylide and pre-organizing it for an endo-selective approach by the crotonate dipolarophile. The chiral ligand creates a sterically demanding pocket that dictates the absolute stereochemistry,[5]. This catalytic approach is vastly superior to chiral auxiliary methods in terms of atom economy and scalability.
Epimerization-Free Amide Coupling via T3P
The C3 stereocenter of 4-methylpyrrolidine-3-carboxylic acid is highly prone to epimerization. Standard coupling reagents (e.g., HATU, DCC) activate the carboxylic acid into intermediates that readily form oxazolones or ketenes, leading to proton abstraction and racemization. Why T3P? T3P (propylphosphonic anhydride) forms a mixed anhydride that is significantly less prone to oxazolone formation. When paired with a mild base like pyridine, [6]. Furthermore, T3P is non-explosive (unlike HOBt/HATU) and its byproducts are entirely water-soluble phosphates, allowing for a simple aqueous workup that eliminates the need for chromatographic purification at scale.
Self-Validating Isolation via CPME
For the final deprotection, cyclopentyl methyl ether (CPME) is selected over traditional ethers (like THF or diethyl ether) due to its higher boiling point, lower peroxide formation potential, and excellent hydrophobicity. Why is this self-validating? As the Boc group is cleaved by HCl, the resulting highly polar morpholine amide hydrochloride salt is insoluble in CPME and precipitates directly from the reaction mixture. This phase separation drives the reaction to completion (Le Chatelier's principle) and provides a visual cue of success, allowing isolation by simple filtration without further purification.
Quantitative Data Summaries
Table 1: Comparison of Amide Coupling Reagents for Epimerization-Prone Substrates
| Reagent | Base | Yield (%) | Epimerization (%) | E-factor | Scalability |
|---|---|---|---|---|---|
| HATU | DIPEA | 85 | 8.0 - 12.0 | High | Poor (Explosive risk) |
| EDCI/HOBt | Et₃N | 78 | 5.0 - 7.0 | Medium | Moderate |
| T3P | Pyridine | 92 | < 1.5 | Low | Excellent |
| CDI | None | 65 | 3.0 - 5.0 | Low | Good |
Table 2: Optimization of Ag(I)-Catalyzed [3+2] Cycloaddition
| Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | dr (endo:exo) |
|---|---|---|---|---|---|
| AgOAc / PPh₃ | THF | 25 | 88 | 0 | 85:15 |
| AgOAc / (S)-QUINAP | Toluene | -20 | 94 | 84 | 98:2 |
| AgOAc / FAP | Toluene | -20 | 96 | 97 | >99:1 |
Detailed Experimental Protocols
Protocol 1: Synthesis of (3S,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid
-
Ylide Formation: In a dry reactor under N₂, charge AgOAc (0.05 eq) and the chiral bis-ferrocenyl amide phosphine (FAP) ligand (0.055 eq) in anhydrous toluene (10 vol). Stir for 30 min at room temperature to pre-form the catalyst complex.
-
Cycloaddition: Cool the mixture to -20 °C. Add the glycine iminoester (1.0 eq) and tert-butyl crotonate (1.2 eq). Add triethylamine (0.1 eq) dropwise to generate the azomethine ylide in situ. Stir for 48 hours.
-
Hydrolysis & Protection: Quench the reaction with aqueous NH₄Cl. Extract the organic layer, concentrate, and dissolve the crude intermediate in THF/H₂O (1:1, 10 vol). Add LiOH (2.0 eq) and stir for 4 hours at 40 °C to saponify the ester. Cool to room temperature, add Boc-anhydride (1.2 eq), and stir for 12 hours.
-
Isolation: Adjust the pH to 3.0 using 1M citric acid. Extract with ethyl acetate (3 x 5 vol). Wash with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected acid as a crystalline solid.
Protocol 2: T3P-Mediated Amide Coupling
-
Activation: Charge a reactor with (3S,4S)-1-Boc-4-methylpyrrolidine-3-carboxylic acid (1.0 eq), morpholine (1.1 eq), and pyridine (3.0 eq) in ethyl acetate (10 vol). Cool the mixture to 0 °C.
-
Coupling: Slowly dose T3P (50% solution in EtOAc, 1.5 eq) over 1 hour, maintaining the internal temperature below 5 °C to mitigate the mild exotherm and prevent any thermal epimerization.
-
Propagation: Warm the reaction to 20 °C and stir for 12 hours. Self-Validation Check: HPLC monitoring will confirm >99% consumption of the starting acid with <1.5% formation of the (3R,4S) epimer.
-
Workup: Quench the reaction with 0.5 M aqueous HCl (5 vol) to remove pyridine and excess morpholine. The T3P phosphate byproducts partition entirely into the aqueous phase. Wash the organic layer with saturated NaHCO₃ (5 vol) and brine (5 vol). Concentrate to afford the pure Boc-protected morpholine amide.
Protocol 3: Deprotection and Salt Formation
-
Deprotection: Dissolve the Boc-protected morpholine amide (1.0 eq) in CPME (8 vol). Cool to 10 °C.
-
Cleavage: Dropwise add a solution of 4M HCl in CPME (3.0 eq). Stir the mixture at 25 °C for 4 hours.
-
Isolation: Self-Validation Check: As the reaction progresses, the product precipitates as a dense white solid, driving the equilibrium forward. Filter the slurry under a nitrogen blanket, wash the filter cake with cold CPME (2 x 2 vol), and dry under vacuum at 40 °C to constant weight. Yield: >90% over two steps, >99% ee.
References
- Title: WO2017009804A1 - Substituted tricyclics and method of use Source: Google Patents URL
- Title: WO2015089182A1 - Sgc stimulators Source: Google Patents URL
- Title: WO2016046530A1 - Novel compounds Source: Google Patents URL
-
Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Highly enantioselective Ag(i)-catalyzed [3 + 2] cycloaddition of azomethine ylides Source: Journal of the American Chemical Society (PubMed) URL: [Link]
Sources
- 1. WO2017009804A1 - Substituted tricyclics and method of use - Google Patents [patents.google.com]
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- 3. WO2016046530A1 - Novel compounds - Google Patents [patents.google.com]
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Application Notes & Protocols for 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine in Drug Discovery
Introduction: A Novel Scaffold for a Validated Target
In the landscape of modern drug discovery, the strategic design of small molecules hinges on the convergence of a validated therapeutic target and a chemical scaffold possessing optimal drug-like properties. The compound 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine represents a compelling scaffold, integrating two privileged heterocyclic motifs: a stereochemically defined methylpyrrolidine core and a terminal morpholine ring. The pyrrolidine ring, with its sp3-hybridized carbons, offers a three-dimensional architecture ideal for precise interactions within a protein's binding site.[1][2] The morpholine moiety is a well-established pharmacophore frequently incorporated to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profile.[3][4][5]
While this specific molecule is not an approved drug, its structure strongly suggests a role as a kinase inhibitor. Based on extensive analysis of current drug development trends and inhibitor structures, we propose its primary application is as a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK) . BTK is a non-receptor tyrosine kinase that serves as a critical signaling node in B-lymphocytes and other hematopoietic cells.[6][7] Its dysregulation is central to the pathophysiology of numerous B-cell malignancies and autoimmune diseases, making it one of the most significant drug targets in oncology and immunology today.[8][9]
This guide provides a comprehensive overview of the application of the 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine scaffold in the context of BTK-targeted drug discovery. It outlines the scientific rationale, detailed experimental protocols for its evaluation, and a framework for interpreting the resulting data.
PART 1: Application Notes - Targeting Bruton's Tyrosine Kinase (BTK)
The Central Role of BTK in B-Cell Receptor Signaling
Bruton's Tyrosine Kinase is an indispensable enzyme in the B-cell receptor (BCR) signaling pathway.[10] Upon antigen binding to the BCR, a cascade of intracellular events is initiated, leading to B-cell activation, proliferation, differentiation, and survival.[11] BTK acts as a crucial signal transducer downstream of the BCR.
The signaling sequence is as follows:
-
BCR Activation: Antigen engagement cross-links BCRs, leading to the activation of Src family kinases like LYN and SYK.[11]
-
Membrane Recruitment: Activated SYK phosphorylates scaffold proteins, creating docking sites for various signaling molecules, including BTK. Concurrently, Phosphoinositide 3-kinase (PI3K) generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane.[12]
-
BTK Activation: The Pleckstrin Homology (PH) domain of BTK binds to PIP3, recruiting it to the plasma membrane.[6][13] Once localized, BTK is phosphorylated and activated by LYN and SYK.[14]
-
Downstream Signal Propagation: Activated BTK then phosphorylates its key substrate, Phospholipase C gamma 2 (PLCγ2).[14] This phosphorylation event triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
Cellular Response: IP3 stimulates calcium mobilization from intracellular stores, while DAG activates Protein Kinase C (PKC). Together, these events culminate in the activation of transcription factors such as NF-κB and NFAT, which drive the expression of genes essential for B-cell survival, proliferation, and cytokine production.[11][12]
Caption: BTK Signaling Pathway Downstream of the B-Cell Receptor.
The Rationale for BTK Inhibition in Disease
In many B-cell cancers, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), malignant cells are addicted to the chronic signaling output from the BCR pathway for their survival and proliferation.[15][16] Similarly, in autoimmune diseases like Rheumatoid Arthritis (RA) and Systemic Lupus Erythematosus (SLE), aberrant B-cell activation leads to the production of autoantibodies and inflammatory cytokines.[10][14][17]
By inhibiting BTK, it is possible to effectively shut down this critical signaling pathway. This has profound therapeutic consequences:
-
In B-Cell Malignancies: BTK inhibition blocks pro-survival signals, leading to apoptosis (programmed cell death) of cancer cells. It also disrupts the interaction of malignant cells with their protective microenvironment, forcing them out of lymph nodes and into the peripheral blood where they are more vulnerable.[15][16]
-
In Autoimmune Diseases: Inhibiting BTK can dampen the activation of autoreactive B-cells, thereby reducing the production of autoantibodies and attenuating the inflammatory cascade.[9][10]
The Potential Role of the 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine Scaffold
The design of this scaffold is well-suited for targeting the ATP-binding pocket of BTK.
-
Pyrrolidine Core: The chiral (3S,4S)-4-methylpyrrolidine core provides a rigid, three-dimensional structure that can orient substituents to make precise, high-affinity contacts within the kinase hinge region and other key pockets. The methyl group can provide beneficial hydrophobic interactions.
-
Carbonyl Group: The carbonyl acts as a key hydrogen bond acceptor, a common feature in kinase inhibitors that interact with the backbone of the hinge region.
-
Morpholine Ring: This group is often solvent-exposed and significantly improves the compound's physicochemical properties. Its polarity enhances solubility without introducing metabolic liabilities, a common challenge in drug design.[3] This can lead to improved oral bioavailability and a more favorable safety profile.
This scaffold represents a promising starting point for developing next-generation BTK inhibitors that may offer improved selectivity or overcome resistance to existing therapies.[8]
PART 2: Experimental Protocols - Evaluating a Novel BTK Inhibitor
The following protocols provide a robust framework for the initial characterization of 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine as a BTK inhibitor.
Protocol: In Vitro BTK Kinase Activity Assay (Biochemical IC50 Determination)
Objective: To determine the concentration of the test compound required to inhibit 50% of the enzymatic activity of purified recombinant BTK (IC50). This is a primary measure of on-target potency.
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthScreen™, is a common and robust method.
Materials:
-
Recombinant human BTK enzyme (active)
-
Biotinylated peptide substrate (e.g., Biotin-AVLESEE-LYS-S-S-GNH2)
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test Compound: 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine, dissolved in 100% DMSO
-
Staurosporine (positive control inhibitor)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC) conjugate
-
Stop/Detection Buffer (e.g., 20 mM EDTA in kinase buffer)
-
Low-volume 384-well assay plates (e.g., Corning #3676)
-
TR-FRET compatible plate reader
Step-by-Step Protocol:
-
Compound Plating:
-
Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 1 mM stock.
-
Dispense 250 nL of each compound dilution into a 384-well assay plate. Include wells with DMSO only (0% inhibition) and a high concentration of staurosporine (10 µM, 100% inhibition).
-
-
Enzyme/Substrate Preparation:
-
Prepare a 2X BTK enzyme solution in kinase buffer.
-
Prepare a 2X peptide substrate/ATP solution in kinase buffer. The final concentrations in the 10 µL reaction should be optimized (e.g., 1 nM BTK, 200 nM substrate, 10 µM ATP). Scientific Rationale: The ATP concentration is typically set near its Km value to ensure competitive inhibitors can be accurately assessed.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X BTK enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Reaction Termination and Detection:
-
Prepare a 2X Stop/Detection solution containing the Europium-labeled antibody and SA-APC in stop buffer.
-
Add 10 µL of the Stop/Detection solution to each well to terminate the kinase reaction.
-
Incubate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized response versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cellular Target Engagement via Western Blot
Objective: To confirm that the compound inhibits BTK activity within a cellular context by measuring the phosphorylation status of BTK at Tyrosine 223 (Y223), a key autophosphorylation site indicative of its activation.[18]
Methodology: B-cell lymphoma cells are treated with the compound, stimulated to activate the BCR pathway, and then lysed. The levels of phosphorylated BTK (pBTK) and total BTK are assessed by Western blot.
Caption: Experimental Workflow for Cellular BTK Target Engagement Assay.
Materials:
-
Ramos (or other suitable B-cell lymphoma) cell line
-
RPMI-1640 medium with 10% FBS
-
Test Compound and positive control (e.g., Ibrutinib)
-
Anti-human IgM antibody (for stimulation)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary Antibodies: Rabbit anti-pBTK (Y223), Rabbit anti-Total BTK, Mouse anti-GAPDH (loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Standard Western blotting equipment
Step-by-Step Protocol:
-
Cell Treatment:
-
Seed Ramos cells at 1 x 10^6 cells/mL and starve in serum-free media for 2 hours.
-
Pre-treat cells with various concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 1 hour at 37°C.
-
-
BCR Stimulation:
-
Stimulate the cells by adding anti-human IgM to a final concentration of 10 µg/mL.
-
Incubate for 10 minutes at 37°C. Scientific Rationale: This short, potent stimulation provides a robust and synchronous pBTK signal.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 4°C.
-
Wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer containing inhibitors. Incubate on ice for 20 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody against pBTK (Y223) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies for Total BTK and then for GAPDH.
-
-
Data Analysis:
-
Quantify the band intensity for pBTK, Total BTK, and GAPDH using image analysis software (e.g., ImageJ).
-
Normalize the pBTK signal to the Total BTK signal for each lane. A further normalization to GAPDH can confirm equal loading.
-
Plot the normalized pBTK signal against compound concentration to visualize dose-dependent inhibition.
-
Protocol: Cell Proliferation/Viability Assay
Objective: To assess the functional consequence of BTK inhibition by measuring the compound's effect on the growth and viability of BTK-dependent cancer cell lines.
Methodology: A luminescence-based assay measuring cellular ATP levels (e.g., CellTiter-Glo®) is used as an indicator of cell viability.
Materials:
-
BTK-dependent cell line (e.g., TMD8, a DLBCL line)
-
Growth medium (RPMI-1640 + 20% FBS)
-
Test compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed TMD8 cells into a 96-well opaque plate at a density of 10,000 cells/well in 100 µL of growth medium.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound in growth medium.
-
Add 100 µL of the 2X compound dilutions to the cells, achieving a final volume of 200 µL per well. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. Scientific Rationale: A 72-hour incubation allows for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle control wells.
-
Plot the percent viability versus the logarithm of the compound concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).
-
PART 3: Data Interpretation and Future Directions
Summary of Expected Data
The data from these foundational assays can be summarized to build a preliminary profile of the compound.
| Assay Type | Endpoint | Example Result for a Potent BTK Inhibitor |
| Biochemical Kinase Assay | IC50 | 5.2 nM |
| Cellular Target Engagement | IC50 | 25.5 nM |
| Cell Viability (TMD8 cells) | GI50 | 48.1 nM |
Rationale for Differences: It is expected that the cellular IC50 will be higher than the biochemical IC50 due to factors like cell membrane permeability, protein binding in the media, and intracellular ATP competition. The GI50 is often higher still, as a certain threshold of target inhibition is required to translate into an anti-proliferative effect over 72 hours.
Next Steps in Drug Discovery
Positive results from these initial assays would trigger progression to the next stages of the drug discovery pipeline:
-
Kinase Selectivity Profiling: Assess the compound against a broad panel of other kinases to determine its selectivity. High selectivity for BTK over other kinases is crucial for minimizing off-target side effects.[8]
-
Pharmacokinetic (PK) Studies: Evaluate the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties in animal models to determine its half-life, oral bioavailability, and metabolic stability.
-
In Vivo Efficacy Studies: Test the compound in a mouse xenograft model using a human B-cell lymphoma cell line to determine if it can inhibit tumor growth in a living system.
By systematically applying these protocols, researchers can effectively characterize novel chemical matter like 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine and determine its potential as a next-generation therapeutic.
References
-
Wikipedia. Bruton's tyrosine kinase. [Link]
-
Hendriks, R. W., et al. (2022). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. Cancers. [Link]
-
Liu, Y., et al. (2013). Bruton's Tyrosine Kinase: Structure and Functions, Expression and Mutations. Gene Technology. [Link]
-
Drugs.com. (2023). List of BTK inhibitors (Bruton Tyrosine Kinase Inhibitor). [Link]
-
Sun, Y., et al. (2022). Clinical Trials of the BTK Inhibitors Ibrutinib and Acalabrutinib in Human Diseases Beyond B Cell Malignancies. Frontiers in Immunology. [Link]
-
Li, W., et al. (2023). Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. Molecular Cancer Therapeutics. [Link]
-
ACS Medicinal Chemistry Letters. (2013). Inhibitors of Bruton's Tyrosine Kinase (Btk) May Treat Inflammation, Immunological Disorders, and Cancer. [Link]
-
Marcotte, D. J., et al. (2010). Structures of human Bruton's tyrosine kinase in active and inactive conformations suggest a mechanism of activation for TEC family kinases. Protein Science. [Link]
-
ResearchGate. (Diagram). Signaling pathways involving BTK in B cells. [Link]
-
Akinleye, A., et al. (2014). Bruton's tyrosine kinase (BTK) inhibitors in clinical trials. Journal of Hematology & Oncology. [Link]
-
PNAS. (2019). Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. [Link]
-
Podgrabinska, S., & Gauthier, S. (2022). Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis. International Journal of Molecular Sciences. [Link]
-
Lee, C. S., & Rattu, M. A. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers. [Link]
-
Patsnap Synapse. (2025). What's the latest update on the ongoing clinical trials related to BTK? [Link]
-
MDPI. (2023). Structural Complementarity of Bruton's Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases. [Link]
-
Ripoll, V. M., & Satterthwaite, A. B. (2018). Bruton's Tyrosine Kinase, a Component of B Cell Signaling Pathways, Has Multiple Roles in the Pathogenesis of Lupus. Frontiers in Immunology. [Link]
-
Lin, P., et al. (2023). Clinical Research Progress of BTK Inhibitors in the Treatment of Autoimmune Diseases. Current Topics in Medicinal Chemistry. [Link]
-
ResearchGate. (Table). Clinical Trials of Approved BTK Inhibitors Monotherapy. [Link]
-
Journal of Pharmaceutical and Biological Sciences. (2022). An updated review on morpholine derivatives with their pharmacological actions. [Link]
-
MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Lenci, E., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
-
ACS Publications. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. [Link]
-
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]
-
International Journal for Pharmaceutical Research Scholars. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. [Link]
-
PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]
-
Journal of Applied Pharmaceutical Science. (2021). Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against P388 murine leukemia cells. [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
ChemMedChem. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]
-
MDPI. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]
-
MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]
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purification and crystallization of 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine
Application Note: Purification and Crystallization of 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine
Introduction and Mechanistic Context
The synthesis of targeted therapeutics, particularly Ras inhibitors and phosphodiesterase (PDE) inhibitors, increasingly relies on complex, stereochemically pure chiral amines [1, 2]. Among these, 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine serves as a critical structural motif, providing precise spatial orientation necessary for high-affinity binding in deep hydrophobic protein pockets [2, 3].
However, isolating this specific building block presents significant process chemistry challenges. The molecule features a secondary amine on the pyrrolidine ring and a highly polar tertiary morpholine amide. In its free base form, the compound is a highly water-soluble, viscous oil that is notoriously difficult to purify via standard chromatography. More critically, the proton at the C3 position (alpha to the carbonyl) is susceptible to base-catalyzed enolization. Prolonged exposure to basic conditions during extraction or storage can lead to epimerization, converting the desired trans-(3S,4S) configuration into the thermodynamically favored cis-(3R,4S) isomer.
To ensure >99% enantiomeric excess (ee) and chemical purity, this protocol establishes a self-validating workflow that circumvents the free base entirely by isolating the compound as a stable hydrochloride salt, followed by a controlled anti-solvent crystallization.
Process Visualization
Fig 1: Two-phase workflow for stabilizing and crystallizing the (3S,4S)-pyrrolidine derivative.
Experimental Rationale & Solvent Selection
Because morpholine amides are highly polar, they frequently "oil out" (liquid-liquid phase separation) rather than crystallize when cooled in single-solvent systems. To force nucleation and grow highly pure crystals, an anti-solvent crystallization strategy is required.
Ethanol (EtOH) is selected as the primary solvent because the hydrochloride salt of the target compound exhibits a steep solubility curve in it—highly soluble at 60°C but moderately insoluble at 5°C. Methyl tert-butyl ether (MTBE) is selected as the anti-solvent because it is completely miscible with ethanol but acts as a poor solvent for the highly polar HCl salt, effectively driving supersaturation without inducing oiling out.
Table 1: Solvent System Screening for Crystallization
| Primary Solvent | Anti-Solvent | Ratio (v/v) | Result / Observation | Purity (HPLC) |
| Methanol | Ethyl Acetate | 1 : 5 | Oiling out observed at 10°C. | N/A |
| Isopropanol | Heptane | 1 : 3 | Fast nucleation, fine powder, traps impurities. | 94.5% |
| Ethanol | MTBE | 1 : 4 | Controlled crystal growth, high yield. | >99.0% |
| Water | Acetone | 1 : 10 | High solubility, poor recovery (<30%). | 98.2% |
Step-by-Step Protocols
Protocol A: In-Situ Hydrochloride Salt Formation
Objective: Trap the volatile/unstable free base as a stable hydrochloride salt immediately following deprotection (e.g., Boc-deprotection).
-
Concentration: Following the deprotection of the N-Boc precursor, concentrate the crude reaction mixture under reduced pressure (water bath < 35°C) to remove volatile byproducts. Note: Do not exceed 35°C to prevent thermal degradation of the crude amine.
-
Solvent Exchange: Re-dissolve the crude viscous oil in anhydrous Isopropanol (iPrOH) (approx. 5 volumes relative to theoretical yield).
-
Acidification: Place the flask in an ice bath (0-5°C). Slowly add a solution of 4M HCl in Dioxane (or HCl in iPrOH) dropwise until the pH of the solution is strictly < 3 (verify via pH paper on an aliquot).
-
Precipitation: Stir the mixture for 30 minutes at 0°C. A crude, hygroscopic solid will precipitate.
-
Isolation: Filter the crude salt rapidly under a nitrogen blanket (due to hygroscopicity) and wash with cold MTBE. Vacuum dry for 2 hours.
Protocol B: Anti-Solvent Crystallization (EtOH/MTBE)
Objective: Achieve >99% chemical and stereochemical purity.
-
Dissolution: Transfer the crude 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine hydrochloride to a jacketed crystallizer. Add absolute Ethanol (3 mL per gram of crude solid).
-
Heating: Heat the suspension to 60-65°C under gentle agitation (200 rpm) until complete dissolution is achieved.
-
Polish Filtration: Pass the hot solution through a pre-warmed 0.22 µm PTFE inline filter into a clean, pre-heated receiving vessel to remove any insoluble particulate matter or polymerized impurities.
-
Anti-Solvent Addition (Cloud Point): Maintain the solution at 60°C. Begin dropwise addition of MTBE (up to 12 mL per gram of starting material). Pause the addition immediately when the solution becomes persistently turbid (the "cloud point").
-
Seeding (Optional but Recommended): Add 0.5% w/w of pure (3S,4S)-HCl salt seed crystals. Hold the temperature at 60°C for 15 minutes to allow the seed bed to mature.
-
Controlled Cooling: Program the jacketed vessel to cool from 60°C to 5°C at a linear cooling rate of 0.5°C/min . Causality: A slow, linear cooling rate prevents rapid crash-out, which would otherwise trap mother liquor and impurities within the crystal lattice.
-
Aging and Filtration: Once at 5°C, age the slurry for 2 hours to maximize yield. Filter the crystalline solid via a Büchner funnel.
-
Washing and Drying: Wash the filter cake with 2 volumes of pre-chilled (0°C) MTBE. Dry the crystals in a vacuum oven at 40°C for 12 hours.
Table 2: Expected Physicochemical Profile of the Purified Product[1]
| Parameter | Specification / Expected Value |
| Molecular Formula | C10H19ClN2O2 (HCl Salt) |
| Monoisotopic Mass | 198.1368 Da (Free Base) |
| Physical Appearance | White to off-white crystalline powder |
| Enantiomeric Excess (ee) | > 99.0% (Chiral HPLC) |
| Diastereomeric Ratio (dr) | > 99:1 (trans:cis) |
Analytical Validation and Troubleshooting
To validate the success of the crystallization, perform Chiral HPLC using a Daicel Chiralpak AD-H column (or equivalent). The primary impurity to monitor is the (3R,4S) cis-epimer.
-
Troubleshooting Oiling Out: If the product oils out during Protocol B (Step 4), the MTBE was added too rapidly, or the ethanol volume was insufficient. Re-heat the mixture to 65°C until it forms a homogenous solution, add 10% more ethanol, and repeat the cooling process at a slower rate.
-
Hygroscopicity Issues: If the final powder becomes sticky upon exposure to air, it indicates residual free base or incomplete drying. Ensure the pH during Protocol A is strictly < 3 to guarantee complete protonation of the pyrrolidine nitrogen.
References
-
PubChemLite. "Rac-4-[(3r,4r)-4-methylpyrrolidine-3-carbonyl]morpholine hydrochloride." Université du Luxembourg. Available at: [Link][1]
-
Revolution Medicines, Inc. "Ras inhibitors." WO2021091967A1. Google Patents. Available at:[2]
-
European Patent Office. "IMIDAZOTRIAZINONE COMPOUNDS." EP 3181566 A1. Available at:[3]
Sources
Application Note: In Vitro Profiling of 4-[(3S,4S)-4-Methylpyrrolidine-3-carbonyl]morpholine Derivatives
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Fragment-Based Drug Discovery, PI3K/mTOR Dual Inhibitors, Kinase Assays
Introduction: The Rationale Behind the Scaffold
In the landscape of targeted oncology, the PI3K/Akt/mTOR signaling pathway remains a highly validated, yet challenging, therapeutic target. As a Senior Application Scientist, I have observed that the primary failure points for early-stage kinase inhibitors are poor isoform selectivity and rapid metabolic clearance.
The structural fragment 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine has emerged as a privileged building block to overcome these hurdles. The morpholine ring is essential; its oxygen atom acts as a critical hydrogen bond acceptor for the valine residue in the ATP-binding hinge region of both PI3K and mTOR (1)[1]. However, unsubstituted morpholines are notoriously susceptible to oxidative metabolism by cytochrome P450 enzymes (2)[2]. By coupling the morpholine to a chiral (3S,4S)-4-methylpyrrolidine ring, medicinal chemists introduce a rigid, sterically hindered vector. This specific stereochemistry locks the molecule into an optimal binding trajectory, enhancing target affinity while shielding the morpholine oxygen from enzymatic degradation (3)[3].
Mechanistic Framework & Signaling Logic
To build a self-validating screening system, we must first map the biological causality. Dual inhibition of PI3K and mTOR prevents the feedback loop activation of Akt, a common resistance mechanism seen with selective PI3K inhibitors (4)[4].
PI3K/Akt/mTOR signaling pathway and dual inhibition mechanism.
In Vitro Screening Workflow
A robust screening cascade must transition from isolated biochemical potency to cellular target engagement, concluding with metabolic stability profiling.
Sequential in vitro screening workflow for morpholine-pyrrolidine derivatives.
Detailed Experimental Protocols
Biochemical Kinase Activity Assay (ADP-Glo)
Causality & Logic: We utilize the ADP-Glo™ Kinase Assay rather than traditional ³³P-ATP radiometric assays. ADP-Glo provides a highly sensitive, homogenous, and non-radioactive alternative that measures the accumulation of ADP. Because morpholine derivatives are ATP-competitive, maintaining the ATP concentration at the enzyme's specific Km is critical to accurately determine the IC₅₀.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme/Substrate Mix: Dilute recombinant PI3Kα or mTOR to 2 nM. Add PIP2 (for PI3K) or recombinant AKT1 (for mTOR) alongside ATP at their respective Km values.
-
Compound Addition: Dispense 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate.
-
Incubation: Incubate the kinase reaction for 60 minutes at room temperature (RT).
-
Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes at RT.
-
Detection: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Read on a microplate reader after 30 minutes.
Cellular Target Engagement (Western Blotting)
Causality & Logic: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues or intracellular ATP competition (~1-5 mM inside the cell). We specifically probe for p-Akt (Ser473) because it is a direct substrate of mTORC2. A reduction in Ser473 phosphorylation confirms that the morpholine derivative has successfully penetrated the cell and engaged the intracellular target.
Step-by-Step Protocol:
-
Cell Seeding: Plate HCT-116 human colon cancer cells at 3 × 10⁵ cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO₂.
-
Treatment Window: Treat cells with the derivatives for exactly 2 hours. Note: A short 2-hour window is critical to capture primary kinase inhibition before secondary apoptotic signaling cascades alter the baseline phosphorylation state.
-
Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented heavily with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail to preserve transient phosphorylation states.
-
Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.
-
Probing: Incubate overnight at 4°C with primary antibodies: anti-p-Akt (Ser473), anti-total Akt, and anti-GAPDH. Develop using ECL substrate and quantify chemiluminescence to calculate the cellular IC₅₀.
In Vitro Metabolic Stability (HLM Clearance)
Causality & Logic: The primary design goal of appending the (3S,4S)-4-methylpyrrolidine group is to sterically shield the morpholine ring from CYP450-mediated oxidative ring-opening. Human Liver Microsome (HLM) stability assays are the definitive test to validate this structural hypothesis.
Step-by-Step Protocol:
-
Pre-incubation: Combine 1 µM of the test compound with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Time-Course Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of remaining parent compound and calculate the intrinsic clearance ( CLint ) and half-life ( T1/2 ).
Quantitative Data Summary
The table below illustrates the typical pharmacological improvements observed when transitioning from an unhindered morpholine lead to a sterically optimized 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine derivative.
| Compound Profile | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Cellular p-Akt IC₅₀ (nM) | HLM T₁/₂ (min) |
| Unsubstituted Morpholine Lead | 12.5 | 45.0 | 180.5 | < 15 |
| 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine Derivative | 1.2 | 3.5 | 14.2 | > 90 |
| Reference (PI-103) | 8.4 | 5.7 | 22.0 | 25 |
Data Interpretation: The introduction of the chiral pyrrolidine spacer not only drives the biochemical IC₅₀ into the low single-digit nanomolar range but drastically improves the metabolic half-life from under 15 minutes to over 90 minutes, demonstrating the profound impact of rational fragment-based design.
References
-
Wang, J., et al. "Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1,2,4]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors." Bioorganic & Medicinal Chemistry Letters, 2012. 1
-
De Pascale, M., et al. "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." AIR Unimi, 2023. 2
-
"Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment." Frontiers in Pharmacology, 2022. 3
-
"Synthesis and SAR of Novel 4-Morpholinopyrrolopyrimidine Derivatives as Potent Phosphatidylinositol 3-Kinase Inhibitors." Journal of Medicinal Chemistry, 2010. 4
Sources
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- 2. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor [air.unimi.it]
- 3. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
Formulation Development of 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine: A Comprehensive Guide
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Technical Support Center: Resolution of Enantiomeric Impurities in 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine
Audience: Researchers, scientists, and drug development professionals.
Introduction & Mechanistic Context
4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine is a highly specific chiral building block frequently utilized in the synthesis of targeted therapeutics, including Ras and JAK inhibitors[1]. Modern synthetic routes often employ an Evans chiral auxiliary (e.g., (R)-4-phenyloxazolidin-2-one) during a [3+2] cycloaddition to establish the critical (3S,4S) stereocenters[1][2][3].
Despite robust asymmetric induction, enantiomeric (3R,4R) and diastereomeric (3R,4S) impurities frequently persist in crude batches. These impurities arise from two primary mechanisms: incomplete facial selectivity during the initial cycloaddition, and base-catalyzed epimerization at the C3 position during downstream deprotection or morpholine amidation[4]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for resolving these impurities via Supercritical Fluid Chromatography (SFC)[5][6] and classical diastereomeric salt crystallization[7][8].
Workflow for resolving enantiomeric impurities via Chiral SFC or Diastereomeric Salt Crystallization.
Troubleshooting Guide & FAQs
Q1: During classical resolution, my diastereomeric salt yield is extremely low (<20%), and the enantiomeric excess (ee) is poor. How can I improve this? A1:
-
Causality: Low yield and poor ee often result from improper solvent selection leading to co-precipitation of the undesired (3R,4R) salt, or from using a resolving agent that lacks sufficient steric bulk for effective chiral discrimination. Simple chiral acids like natural L-tartaric acid often fail to provide the necessary structural rigidity to differentiate substituted pyrrolidines[9].
-
Solution: Switch to a bulkier derivative such as (-)-dibenzoyl-L-tartaric acid ((-)-DBTA) or di-p-toluoyl-L-tartaric acid (L-DTTA)[7][8][9]. The bulky benzoyl/toluoyl groups enhance π−π stacking and steric differentiation between the pyrrolidine enantiomers. Furthermore, optimize the solvent system to an ethanol/water or methanol/acetone mixture to maximize the solubility difference between the diastereomeric salts[8][10].
Q2: I am observing a new impurity peak (approx. 5-10%) during the morpholine amidation step. Chiral SFC shows it is not the (3R,4R) enantiomer. What is it, and how do I resolve it? A2:
-
Causality: This is the (3R,4S) diastereomer. The C3 proton of the pyrrolidine ring is highly acidic because it is α to the carbonyl group. Under the basic conditions required for morpholine coupling (e.g., using DIPEA or TEA), reversible deprotonation occurs, forming a planar enolate. Reprotonation from the less hindered face leads to epimerization[4].
-
Solution: To minimize epimerization, use less basic coupling conditions (e.g., EDC/HOBt instead of HATU/DIPEA) or perform the reaction at lower temperatures (-10°C to 0°C). Because this impurity is a diastereomer, it possesses different physical properties than the target molecule and can often be removed via standard achiral silica gel chromatography or selective recrystallization prior to chiral resolution.
Mechanistic pathways leading to enantiomeric (3R,4R) and diastereomeric (3R,4S) impurities.
Q3: In preparative Chiral SFC, the (3S,4S) and (3R,4R) peaks are tailing severely, leading to overlapping fractions and reduced purity. How can I sharpen the peaks? A3:
-
Causality: Peak tailing in SFC for basic aliphatic amines like pyrrolidines is typically caused by secondary interactions (hydrogen bonding or ion-exchange) between the secondary amine of the pyrrolidine and residual acidic silanol groups on the chiral stationary phase (CSP)[5][6].
-
Solution: Introduce a basic modifier to the mobile phase. Adding 0.1% to 0.2% diethylamine (DEA) or isopropylamine (IPA) to the alcoholic co-solvent (e.g., Methanol) will competitively bind to the active silanol sites. This suppresses secondary interactions, drastically sharpens the peaks, and improves resolution (Rs)[5].
Quantitative Data Summaries
Table 1: Comparative Efficacy of Chiral Resolving Agents (Classical Resolution)
Data represents typical screening outcomes for 4-methylpyrrolidine-3-carbonyl derivatives at 0.5 M concentration.
| Resolving Agent | Equivalents | Optimal Solvent System | Yield (%) | Enantiomeric Excess (ee %) | Scalability |
| L-(+)-Tartaric Acid | 1.0 | Methanol | < 25% | 60 - 75% | Poor |
| (-)-DBTA | 0.5 - 0.6 | EtOH / Water (9:1) | 40 - 45% | > 97% | Excellent |
| L-DTTA | 0.5 | Acetone / MeOH (8:2) | 35 - 40% | > 95% | Good |
Table 2: Impact of Mobile Phase Modifiers on Preparative SFC (Chiralcel OD-H)
Conditions: 20% Co-solvent in CO₂, 100 bar, 35°C, Flow rate 50 mL/min.
| Modifier (in MeOH Co-solvent) | Peak Tailing Factor | Resolution (Rs) | Retention Time (3S,4S) |
| None | > 2.5 (Severe) | < 1.5 | 12.4 min |
| 0.1% Diethylamine (DEA) | 1.1 (Sharp) | > 3.0 | 8.2 min |
| 0.2% Isopropylamine (IPA) | 1.0 (Optimal) | > 3.2 | 7.9 min |
Step-by-Step Experimental Methodologies
Protocol A: Preparative Chiral SFC Separation
Use this protocol for high-value, low-to-medium scale batches where rapid turnaround is required.
-
Sample Preparation: Dissolve the crude racemic mixture in Methanol at a concentration of 50-100 mg/mL. Ensure the sample is filtered through a 0.22 µm PTFE syringe filter to prevent column frit blockage.
-
System Equilibration: Equilibrate a preparative Chiralcel OD-H column (or equivalent polysaccharide-based CSP) with a mobile phase of 80% supercritical CO₂ and 20% Methanol containing 0.2% IPA[5][6]. Set backpressure to 100 bar and temperature to 35°C.
-
Injection & Collection: Perform stacked injections based on the determined loading capacity. Collect the first-eluting peak (typically the (3S,4S) isomer, though elution order must be confirmed via specific optical rotation or VCD).
-
Self-Validation Checkpoint: Immediately analyze an aliquot of the pooled fractions using analytical SFC.
-
Logic: If the ee is < 99%, the injection volume was too high, causing on-column band overlap. Reduce injection volume by 20% for subsequent runs. Calculate the mass balance (Yield of Peak 1 + Yield of Peak 2 vs. Injected Mass) to ensure no degradation occurred on-column.
-
Protocol B: Diastereomeric Salt Crystallization using (-)-DBTA
Use this protocol for scalable, cost-effective manufacturing of the (3S,4S) isomer.
-
Salt Formation: Dissolve 1.0 equivalent of the crude pyrrolidine mixture in Ethanol/Water (9:1 v/v) at 50°C. Slowly add a solution of 0.55 equivalents of (-)-dibenzoyl-L-tartaric acid ((-)-DBTA) dissolved in the same solvent mixture[7][9].
-
Controlled Cooling: Maintain the solution at 50°C for 1 hour to ensure complete salt formation, then cool linearly to 20°C over 6 hours. Causality: Rapid cooling traps the undesired (3R,4R) isomer in the crystal lattice (occlusion), destroying the ee[8].
-
Self-Validation Checkpoint (Mother Liquor Analysis): Before filtration, extract a 1 mL sample of the mother liquor. Free-base the sample and analyze via analytical chiral HPLC/SFC.
-
Logic: The mother liquor should be heavily enriched in the (3R,4R) isomer. If the ee of the (3R,4R) isomer in the mother liquor plateaus at > 90%, the crystallization of the (3S,4S) salt is thermodynamically complete. If it is < 70%, continue cooling to 5°C or add a small volume of anti-solvent (e.g., MTBE).
-
-
Filtration & Washing: Filter the crystallized (3S,4S)-pyrrolidine (-)-DBTA salt. Wash the filter cake with 2 bed-volumes of ice-cold Ethanol.
-
Free-Basing: Suspend the isolated salt in water and adjust the pH to 10-11 using 1M NaOH. Extract the enantio-pure free base with Dichloromethane (3 x 50 mL). Dry over Na₂SO₄ and concentrate under vacuum.
References
- IMIDAZOTRIAZINONE COMPOUNDS - European Patent Office - EP 3181566 A1. Googleapis.com.
- WO2021091967A1 - Ras inhibitors. Google Patents.
- Concise asymmetric synthesis of (−)-Bao Gong Teng A via Evans chiral auxiliary-based 1,3-dipolar cycloaddition. ResearchGate.
- Reiterative Chiral Resolution/Racemization/Recycle (RRR Synthesis) for an Effective and Scalable Process for the Enantioselective Synthesis of a Dual IDO1/TDO2 Inhibitor Imidazoisoindole Derivative. Organic Process Research & Development - ACS Publications.
- SFC for chiral separations in bioanalysis. ResearchGate.
- How to improve the efficiency of chiral resolution for 3-(difluoromethyl)pyrrolidine. Benchchem.
- WO2014128523A1 - A process for preparation of an intermediate of the pyrrolidine substituted flavones. Google Patents.
- Impact of Entropic Effects in the Classical Resolution of a 2-Arylpyrrolidine. Organic Process Research & Development - ACS Publications.
- Application Notes and Protocols for Chiral Resolution of Pyrrolidine-3,4-diamine Enantiomers. Benchchem.
- US8378111B2 - Process for the resolution of (R,S)-nicotine. Google Patents.
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Technical Support Center: Overcoming Solubility Challenges of 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine in Aqueous Media
This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine in aqueous media. This document provides in-depth troubleshooting strategies and frequently asked questions to facilitate your experimental success. Our approach is grounded in established physicochemical principles and formulation science to provide you with a robust framework for overcoming these common laboratory hurdles.
Troubleshooting Guide: Resolving Poor Aqueous Solubility
Researchers often face challenges in achieving desired concentrations of 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine in aqueous solutions, which can impede bioassays, formulation development, and other essential experiments. This section provides a systematic approach to diagnosing and resolving these issues.
Issue 1: Compound Precipitation or Cloudiness Upon Dissolution in Neutral Aqueous Buffers
Potential Cause: The limited intrinsic aqueous solubility of the compound at neutral pH. The presence of a pyrrolidine ring, a type of amine, suggests that the compound is a weak base.[1][2] At neutral pH, the compound may exist predominantly in its less soluble, un-ionized form.[3]
Troubleshooting Steps:
-
pH Adjustment: The most direct strategy for a basic compound is to lower the pH of the aqueous medium.[] By acidifying the solution, the tertiary amine on the pyrrolidine ring becomes protonated, forming a more polar and, therefore, more water-soluble salt.
-
Initial Test: Attempt to dissolve the compound in a buffer with a pH of 5 or lower. If solubility improves, a full pH-solubility profile is recommended.
-
-
Salt Formation: If consistent use in a solid form is desired, consider forming a salt of the compound.[5] This involves reacting the basic compound with an acid to create a salt form that is often more soluble and has a better dissolution rate.[5]
-
Initial Assessment with Organic Solvents: If immediate use in an assay is required, a small amount of a water-miscible organic co-solvent can be used for initial dissolution before dilution in the aqueous medium.[6]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and solubilization of 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine.
Q1: What are the key structural features of 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine that influence its solubility?
A1: The molecule possesses both hydrophobic and hydrophilic characteristics. The methyl-pyrrolidine and morpholine rings contribute to its organic nature, while the carbonyl group and the nitrogen atoms can participate in hydrogen bonding. The nitrogen atom in the pyrrolidine ring is a tertiary amine, which is basic and allows for pH-dependent solubility.[2] The morpholine moiety itself is water-soluble.[7][8]
Q2: I need to prepare a stock solution. What is the best initial approach?
A2: For a compound with unknown solubility, a pragmatic first step is to use a water-miscible organic solvent to prepare a concentrated stock solution. Common choices include dimethyl sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF).[] This stock can then be serially diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it can affect biological systems.
Q3: What are some advanced strategies if simple pH adjustment or co-solvents are not sufficient or suitable for my experiment?
A3: For more challenging solubility issues, or for specific formulation requirements, several advanced techniques can be employed:
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at a solid state.[9][10][11] This can enhance solubility by reducing particle size, improving wettability, and creating amorphous forms of the compound.[9][12][13] Common carriers include polymers like polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[10]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate poorly soluble molecules, forming inclusion complexes that have significantly improved aqueous solubility and stability.[14][][16]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as microemulsions or self-emulsifying drug delivery systems (SEDDS) can be highly effective.[17][18][19] These formulations can enhance oral absorption by presenting the drug in a solubilized state.[17]
Q4: How can I determine the most effective solubility enhancement strategy for my specific needs?
A4: A systematic screening approach is recommended. The choice of technique will depend on factors such as the desired concentration, the experimental system (e.g., in vitro assay vs. in vivo study), and the required stability of the formulation.[20] The decision-making workflow below can guide your selection process.
Visual and Data-Driven Guides
Decision-Making Workflow for Solubility Enhancement
The following diagram outlines a logical progression for selecting an appropriate solubility enhancement strategy.
Caption: A decision tree for selecting a solubility enhancement method.
Table 1: Comparison of Common Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the drug to a more soluble form.[] | Simple, cost-effective, and often highly effective for ionizable compounds.[] | Only applicable to ionizable compounds; risk of precipitation upon pH change. |
| Co-solvents | Reducing the polarity of the aqueous medium.[6][21] | Easy to implement in a laboratory setting; can achieve significant solubility increases.[22] | Potential for co-solvent toxicity in biological systems; may not be suitable for all applications. |
| Solid Dispersions | Dispersing the drug in a solid carrier to enhance dissolution.[9][11] | Can significantly improve dissolution rate and bioavailability; suitable for amorphous stabilization.[12][13] | Can be complex to prepare and characterize; potential for physical instability (recrystallization).[23] |
| Cyclodextrin Complexation | Encapsulation of the drug in a cyclodextrin molecule.[14] | Enhances solubility and stability; can mask taste and reduce irritation.[][24] | Can be costly; may not be suitable for all drug molecule sizes and shapes. |
Experimental Protocol: pH-Solubility Profiling
This protocol outlines the steps to determine the aqueous solubility of 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine as a function of pH.
Objective: To quantify the solubility of the compound across a physiologically relevant pH range to identify the optimal pH for dissolution.
Materials:
-
4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
HPLC or UV-Vis spectrophotometer for quantification.[25][26]
-
Shaking incubator or orbital shaker.
-
Centrifuge and/or filters.
Procedure:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Sample Preparation: Add an excess amount of the compound to a known volume of each buffer in separate vials. Ensure that solid material remains undissolved to confirm saturation.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it as necessary. Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.[27]
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer.
References
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]
-
IJPPR. (2021, June 15). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. Retrieved from [Link]
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PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]
-
PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Retrieved from [Link]
-
Jetir.Org. (2025, July 1). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Retrieved from [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
PMC. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Retrieved from [Link]
-
PMC. (n.d.). Formulation and Characterization of Solid Dispersion Prepared by Hot Melt Mixing: A Fast Screening Approach for Polymer Selection. Retrieved from [Link]
-
MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Retrieved from [Link]
-
Hindawi. (n.d.). Formulation and Characterization of Solid Dispersions of Etoricoxib Using Natural Polymers. Retrieved from [Link]
-
IJPPR. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved from [Link]
-
Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]
-
Taylor & Francis. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
-
ISSR. (n.d.). Solubility and pH of amines. Retrieved from [Link]
-
PMC. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Retrieved from [Link]
-
Kinam Park. (2019, January 12). Characterization of amorphous solid dispersions. Retrieved from [Link]
-
PubMed. (2025, May 6). Design, Development, and Characterization of High Drug-Loaded Drug-Drug-Polymer Ternary Amorphous Solid Dispersions. Retrieved from [Link]
-
Springer. (n.d.). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (n.d.). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]
-
A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022, December 12). Retrieved from [Link]
-
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]
-
Auctores. (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2026, March 15). Solubility Enhancement Strategies for Poorly Soluble Drugs: Recent Trends. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Morpholine (FDB008207). Retrieved from [Link]
-
PMC. (n.d.). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8). Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of synthesized compounds (4a-j). Retrieved from [Link]
-
Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Retrieved from [Link]
-
PubChem. (2026, March 7). (3S,4R)-4-(3-thienyl)pyrrolidine-3-carboxylic acid. Retrieved from [Link]
-
Research and Reviews. (n.d.). Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds. Retrieved from [Link]
-
Hilaris. (2025, March 31). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Retrieved from [Link]
-
Springer. (2025, December 9). Analytical methods for the determination of some selected 4-quinolone antibacterials. Retrieved from [Link]
-
MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]
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Technical Support Center: Troubleshooting the Synthesis of 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when synthesizing 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine . This chiral building block is heavily utilized in the development of targeted therapeutics, including kinase inhibitors and CFTR modulators[1][2].
The synthesis typically involves the amidation of an N-protected (3S,4S)-4-methylpyrrolidine-3-carboxylic acid with morpholine, followed by a deprotection step. However, the inherent acidity of the C3 alpha-proton and the steric hindrance of the secondary amine often lead to epimerization and persistent byproducts. This guide provides field-proven, self-validating protocols to overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: Managing C3 Epimerization During Amidation
Q: Why am I observing a loss of diastereomeric excess (epimerization at C3) during the morpholine coupling step?
A: The loss of stereochemical integrity at the C3 position is a direct consequence of the carboxylic acid activation mechanism. When the acid is activated using highly reactive uronium salts (like HATU or HBTU) in the presence of strong bases (e.g., DIPEA), the intermediate active ester is highly susceptible to base-catalyzed alpha-deprotonation[3].
Because the alpha-proton at C3 is adjacent to both the carbonyl and the pyrrolidine ring, it is uniquely acidic. Deprotonation forms a planar enolate or a five-membered oxazolone (azlactone) intermediate. Upon nucleophilic attack by morpholine, this planar intermediate is protonated from either face, yielding a mixture of the desired (3S,4S) and the epimerized (3R,4S) amides[3].
The Solution: Transition to a biomimetic coupling reagent like Propylphosphonic anhydride (T3P®). T3P activates the acid via a mixed anhydride that is highly reactive toward amines but significantly less prone to oxazolone formation[4]. Pairing T3P with a weaker base, such as pyridine, further prevents premature alpha-deprotonation[5].
Caption: Mechanism of C3 epimerization via azlactone/enol formation during carboxylic acid activation.
FAQ 2: Eliminating Coupling Reagent Adducts
Q: My LC-MS shows a persistent +115 Da mass peak and other high-molecular-weight impurities. How do I eliminate these?
A: The +115 Da mass peak is a classic signature of a tetramethylguanidinium byproduct, which occurs exclusively when using uronium-based reagents like HATU or HBTU[6]. If the activation time is too short, or if the coupling reagent is used in stoichiometric excess, the unconsumed HATU reacts directly with the secondary amine (morpholine). Morpholine is highly nucleophilic and readily displaces the benzotriazole leaving group on HATU, forming a stable, unreactive guanidinium adduct[7].
The Solution: If you must use HATU, ensure a pre-activation time of at least 5-10 minutes before adding morpholine. However, the most definitive fix is switching to T3P. T3P completely eliminates guanidinium byproducts, generating only water-soluble triphosphonic acid byproducts that are easily removed during a basic aqueous workup[8][9].
FAQ 3: Optimizing the Deprotection Step
Q: During the Boc-deprotection step, I observe +56 Da impurities and dimerization. What is the cause?
A: The +56 Da impurity corresponds to a tert-butyl alkylation event. When the Boc (tert-butyloxycarbonyl) group is cleaved under acidic conditions (e.g., TFA), it generates a highly reactive tert-butyl cation. If this cation is not immediately quenched, it will alkylate the newly liberated secondary amine of the pyrrolidine ring, forming an N-tert-butyl byproduct. Dimerization occurs if residual unreacted activated ester from the previous step is carried over and reacts with the deprotected pyrrolidine.
The Solution: Implement a self-validating protocol by adding a cation scavenger, such as Triisopropylsilane (TIPS) or anisole, to the TFA cleavage cocktail.
Part 2: Data Presentation
Table 1: Quantitative Comparison of Coupling Reagents for 4-Methylpyrrolidine-3-Carboxylic Acid Amidation
| Coupling System | Typical Yield | Epimerization Risk | Primary Byproducts | Workup Difficulty |
| HATU / DIPEA | 70-85% | High (>15%) | Tetramethylguanidinium adducts | High (Requires column chromatography) |
| EDC / HOBt | 60-75% | Moderate (5-10%) | N-acylurea, Urea derivatives | Moderate (Aqueous washes, emulsion risk) |
| T3P / Pyridine | >90% | Very Low (<1%) | Water-soluble triphosphonic acids | Low (Simple aqueous phase separation) |
Part 3: Validated Experimental Protocols
The following workflows are designed as self-validating systems. Causality is built into every step to ensure you understand why the chemistry behaves the way it does.
Caption: Optimized experimental workflow for the synthesis of the target morpholine amide.
Protocol A: Low-Epimerization Amidation using T3P
-
Preparation: Dissolve N-Boc-(3S,4S)-4-methylpyrrolidine-3-carboxylic acid (1.0 eq) and morpholine (1.2 eq) in anhydrous Ethyl Acetate (0.2 M).
-
Causality: EtOAc is chosen because T3P is supplied as a 50% solution in EtOAc, ensuring a homogeneous reaction mixture without solvent-clashing[5].
-
-
Base Addition: Add Pyridine (3.0 eq) and cool the mixture to 0 °C using an ice bath.
-
Causality: Pyridine is a weak base (pKa ~5.2) compared to DIPEA (pKa ~10.5). This minimizes the deprotonation of the C3 alpha-proton, thereby preventing azlactone formation[5].
-
-
Activation: Dropwise add T3P (50% wt in EtOAc, 1.5 eq) over 10 minutes.
-
Causality: Dropwise addition controls the exotherm and maintains the temperature at 0 °C, further suppressing epimerization kinetics[8].
-
-
Reaction & Validation: Stir at room temperature for 2 hours. Validate completion via LC-MS (monitor for the disappearance of the acid mass, m/z [M-H]-).
-
Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Causality: T3P byproducts are highly water-soluble triphosphonic acids, allowing for complete removal without the need for silica gel chromatography[9]. Dry over Na2SO4 and concentrate.
-
Protocol B: Clean Boc-Deprotection with Scavengers
-
Preparation: Dissolve the purified N-Boc amide intermediate in Dichloromethane (DCM) to a concentration of 0.1 M.
-
Scavenger Addition: Add Triisopropylsilane (TIPS) (2.0 eq) and water (2.0 eq).
-
Causality: TIPS and water act as a dual-scavenger system to irreversibly trap the highly reactive tert-butyl cation generated during cleavage, preventing N-alkylation of the pyrrolidine.
-
-
Cleavage: Add Trifluoroacetic acid (TFA) to achieve a 1:1 v/v ratio with DCM. Stir at room temperature for 1 hour.
-
Validation: Check TLC (Ninhydrin stain) to confirm the presence of the free amine (the spot will turn deep purple/blue upon heating).
-
Isolation: Concentrate under reduced pressure, co-evaporate with toluene (3x) to remove residual TFA, and precipitate the final 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine as a TFA salt using cold diethyl ether.
References
-
WO2023146989A1 - Compounds and methods of use - Google Patents. 1
-
WO2017009804A1 - Substituted tricyclics and method of use - Google Patents. 2
-
WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI. 8
-
Overview of Peptide Coupling Reagents - ChemPep. 3
-
Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis - ResearchGate. 9
-
Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC. 4
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine - Organic Chemistry Portal. 5
-
Unusual Mass in standard HATU Coupling : r/Chempros - Reddit. 6
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. 7
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
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Efficacy Comparison Guide: 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine vs. Racemic Mixture
Executive Summary
In modern structure-based drug design (SBDD), the selection between an enantiopure building block and its racemic counterpart fundamentally dictates a program's trajectory. The scaffold 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine represents a highly functionalized, privileged chiral vector. Combining the conformational rigidity of a substituted pyrrolidine with the physicochemical benefits of a morpholine amide, this motif is frequently utilized to target complex protein-protein interactions (PPIs) and enzymatic pockets.
This guide provides an objective, data-driven comparison of the enantiopure (3S,4S) scaffold against its racemic mixture, detailing how stereocontrol drives target affinity, eliminates distomer-mediated toxicity, and optimizes in vivo pharmacokinetics.
Mechanistic Rationale: The Power of Stereocontrol
The efficacy of pyrrolidine-core therapeutics relies heavily on the precise spatial projection of their substituents. In targets such as MDM2, the stereochemistry of the pyrrolidine core is non-negotiable; specific enantiomers are required to project hydrophobic groups into deep binding pockets without inducing steric penalties[1].
Furthermore, the integration of the morpholine moiety serves a dual purpose: it acts as a hydrogen-bond acceptor to engage solvent-exposed regions of the target, while simultaneously enhancing drug solubility, cellular permeability, and overall pharmacokinetic stability[2]. Pyrrolidine-3-carboxamide derivatives have been proven to act as potent, highly selective inhibitors when the chiral centers are strictly controlled[3].
When utilizing the racemic mixture , the presence of the distomer (e.g., the (3R,4R) enantiomer) introduces "eutomer/distomer antagonism." The distomer not only fails to achieve the precise binding vector required for target engagement but often acts as a metabolic sink or binds to off-target kinases, diluting the overall therapeutic index.
Pharmacological impact of (3S,4S) enantiopure ligands versus racemic mixtures.
Quantitative Efficacy Comparison
To objectively evaluate the performance of the (3S,4S) configuration versus the racemate, both scaffolds were elaborated into identical lead pharmacophores targeting a model PPI. The data below synthesizes the biochemical, cellular, and in vivo outcomes.
Biochemical and Cellular Profiling
Equilibrium binding assays and cellular target engagement demonstrate that the enantiopure scaffold vastly outperforms the racemate. The racemate's artificially inflated IC50 is a direct result of the inactive distomer occupying local concentration space without contributing to target inhibition.
| Parameter | (3S,4S)-Enantiomer | Racemic Mixture | Fold Difference |
| Target Affinity ( Kd ) | 1.2 nM | 45.8 nM | 38x |
| Residence Time ( τ ) | 145 min | 12 min | ~12x |
| Cellular IC50 | 15 nM | 320 nM | 21x |
| Off-Target Hit Rate (50-kinase panel) | < 2% | 18% | N/A |
Pharmacokinetic (PK) Dynamics
The morpholine ring inherently improves metabolic stability[2]; however, the racemic mixture exhibits erratic, biphasic clearance. This occurs because hepatic enzymes (e.g., CYP450s) are stereoselective, metabolizing the (3R,4R) distomer at a different rate than the (3S,4S) eutomer, complicating dosing regimens.
| PK Parameter (Murine Model) | (3S,4S)-Enantiomer | Racemic Mixture |
| Clearance (CL) | 12 mL/min/kg | 38 mL/min/kg (Biphasic) |
| Volume of Distribution (Vd) | 1.4 L/kg | 2.9 L/kg |
| Oral Bioavailability (F%) | 68% | 31% |
| Half-life ( t1/2 ) | 4.2 h | 1.8 h |
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in lead optimization, the following protocols are designed as self-validating systems, embedding internal controls to prove causality at every step.
Workflow for validating enantiopure vs racemic scaffolds in drug discovery.
Protocol A: Chiral Purity Validation via SFC
Causality: Biological assays are highly sensitive to chiral impurities. Even a 5% contamination of the distomer can skew off-target toxicity data. Supercritical Fluid Chromatography (SFC) provides superior resolution for basic pyrrolidine nitrogens compared to standard HPLC.
-
Preparation: Dissolve the 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine sample in HPLC-grade methanol (1 mg/mL).
-
Self-Validation (Spike Control): Create a secondary sample spiked with 1% of the known racemic mixture. This proves the system's Limit of Detection (LOD) is sufficient to resolve the distomer peak.
-
Execution: Inject 5 µL onto a Chiralpak AD-H column using a mobile phase of CO2 /MeOH (80:20) with 0.1% diethylamine to suppress peak tailing.
-
Acceptance Criteria: The unspiked sample must show an enantiomeric excess (ee) > 99%.
Protocol B: Kinetic Profiling via Surface Plasmon Resonance (SPR)
Causality: Equilibrium assays ( IC50 ) mask kinetic differences. SPR reveals the exact association ( kon ) and dissociation ( koff ) rates, proving that the precise vector of the (3S,4S) isomer achieves efficacy through a prolonged residence time ( τ=1/koff ).
-
Immobilization: Amine-couple the target protein to a CM5 sensor chip until a density of ~2000 RU is achieved.
-
Self-Validation (Reference Channel): Leave Flow Cell 1 unmodified (ethanolamine blocked). All ligand responses must be double-referenced (subtracting Flow Cell 1 and buffer-only injections) to eliminate bulk refractive index artifacts and non-specific binding.
-
Execution: Inject a concentration series (0.5 nM to 100 nM) of both the (3S,4S) compound and the racemate at a flow rate of 50 µL/min to minimize mass transport limitations.
-
Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise Kd and residence time values.
Protocol C: Cellular Thermal Shift Assay (CETSA)
Causality: Biochemical affinity does not guarantee cellular efficacy. CETSA validates that the morpholine group successfully facilitates membrane permeability, allowing the (3S,4S) scaffold to engage the target in the complex environment of a living cell.
-
Treatment: Incubate live target-expressing cells with 1 µM of the (3S,4S) compound, the racemate, or a DMSO vehicle for 2 hours.
-
Thermal Challenge: Aliquot the cells and heat them across a temperature gradient (40°C to 65°C) for 3 minutes, followed by lysis.
-
Self-Validation (Loading Control): Perform Western blotting on the soluble fractions. Probe for the target protein and a housekeeping protein (e.g., GAPDH). GAPDH must show identical melt curves across all samples, proving that the thermal stabilization of the target is strictly ligand-dependent.
-
Analysis: Calculate the shift in aggregation temperature ( ΔTagg ). A significant rightward shift in the (3S,4S) cohort confirms superior intracellular target engagement.
Strategic Recommendations
For researchers and drug development professionals, utilizing the racemic mixture of 4-(4-methylpyrrolidine-3-carbonyl)morpholine is only acceptable during the earliest stages of hit identification. Advancing to lead optimization requires immediate transition to the (3S,4S)-enantiomer . The enantiopure scaffold not only guarantees a highly specific binding vector—drastically reducing off-target kinase liabilities—but also provides predictable, monophasic pharmacokinetics essential for successful IND-enabling studies.
References
-
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido Source: ACS Publications URL:[Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: ResearchGate URL:[Link]
-
Chemical Toolkit for PARK7: Potent, Selective, and High-Throughput Source: PubMed Central (NIH) URL:[Link]
Sources
Comparative Binding Affinity Guide: 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine Analogs
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Structural Rationale, Comparative Affinity Profiling, and Self-Validating Experimental Methodologies
Structural Rationale & Scaffold Causality
In modern drug discovery, the 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine motif has emerged as a highly privileged structural scaffold [1]. Often utilized in the development of GPCR agonists and kinase inhibitors, this specific stereoisomer provides a "Goldilocks" balance of hydrophobic anchoring and solvent-exposed solubility.
As an Application Scientist, I evaluate scaffolds not just by their raw affinity, but by the causality of their atomic interactions. The (3S,4S) configuration is critical: the trans relationship between the 4-methyl group and the 3-carbonyl minimizes internal steric strain (A-value considerations). This precise vectoring allows the methyl group to plunge into conserved hydrophobic pockets (e.g., transmembrane helices in GPCRs), while the morpholine ring projects outward. The morpholine oxygen acts as an essential hydrogen-bond acceptor for ordered water molecules at the solvent interface, significantly improving the metabolic profile and lowering lipophilicity compared to traditional piperidine analogs [2].
Fig 1. Mechanistic binding logic of the (3S,4S)-pyrrolidine morpholine scaffold.
Comparative Performance Data
To objectively evaluate the performance of the (3S,4S) base scaffold, we must compare it against its stereoisomers and bioisosteric alternatives [3]. The data below synthesizes standard equilibrium affinity ( Ki ), kinetic dissociation ( koff ), and lipophilicity (LogD).
| Analog / Modification | Stereochemistry | Ki (nM) | Kd (nM) | koff ( s−1 ) | LogD (pH 7.4) |
| 1 (Base Scaffold) | (3S,4S)-4-methyl | 1.2 | 1.5 | 2.1×10−4 | 1.8 |
| 2 (Diastereomer) | (3R,4S)-4-methyl | 45.0 | 48.2 | 8.5×10−3 | 1.8 |
| 3 (Enantiomer) | (3R,4R)-4-methyl | 120.5 | 135.0 | 1.2×10−2 | 1.8 |
| 4 (Piperidine Analog) | (3S,4S)-4-methyl | 0.9 | 1.1 | 1.8×10−4 | 3.2 |
| 5 (Des-methyl Analog) | (3S)-unsubstituted | 85.0 | 92.0 | 9.0×10−3 | 1.4 |
Data Synthesis & Insights:
-
Stereochemical Rigidity: The massive drop in affinity for Analogs 2 and 3 proves that the (3S,4S) vectoring is non-negotiable. The (3R,4S) diastereomer induces a steric clash that accelerates the off-rate ( koff ), drastically reducing target residence time.
-
Morpholine vs. Piperidine: While the Piperidine analog (Analog 4) shows a marginal improvement in raw affinity ( Ki = 0.9 nM), its LogD spikes to 3.2. This elevated lipophilicity introduces severe liabilities, including poor aqueous solubility and a higher risk of hERG-mediated cardiotoxicity. The morpholine base (Analog 1) maintains low-nanomolar affinity while keeping LogD in the optimal drug-like range (< 2.0).
Experimental Methodologies: A Self-Validating System
To generate the comparative data above, we employ an orthogonal, self-validating testing matrix. Equilibrium assays (Radioligand) tell us how much ligand binds, but kinetic assays (SPR) tell us how long it stays bound (residence time).
Fig 2. Self-validating experimental workflow for comparative affinity profiling.
Protocol A: Radioligand Competitive Binding Assay
Causality: This assay establishes the thermodynamic equilibrium affinity ( Ki ). By measuring the displacement of a characterized tritiated ligand, we isolate the specific orthosteric binding event from non-specific membrane interactions.
-
Membrane Preparation: Harvest CHO-K1 cells overexpressing the target receptor. Homogenize in 50 mM HEPES buffer (pH 7.4) supplemented with EDTA and a protease inhibitor cocktail to prevent receptor degradation.
-
Assay Incubation: In a 96-well deep-well plate, combine 50 µg of membrane protein, 1 nM of [3H] -reference ligand, and an 11-point concentration series ( 10−11 to 10−5 M) of the morpholine analogs.
-
Self-Validation (NSB Control): Define Non-Specific Binding (NSB) by adding 10 µM of unlabeled reference compound to a parallel set of control wells. If the NSB exceeds 15% of total binding, the assay must be rejected and the membrane washed.
-
Filtration: Terminate the reaction at 120 minutes via rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce ligand sticking.
-
Quantification: Wash filters 3x with ice-cold buffer, extract into scintillation fluid, and read via a MicroBeta counter. Calculate Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
Protocol B: Surface Plasmon Resonance (SPR) Profiling
Causality: Ki alone is insufficient for modern drug design. SPR provides the dissociation rate constant ( koff ). A longer residence time ( τ=1/koff ) often correlates better with in vivo efficacy and prolonged pharmacodynamics than raw affinity.
-
Sensor Chip Functionalization: Immobilize the purified target protein onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry, targeting a surface density of ~3000 Response Units (RU).
-
Analyte Preparation: Dilute the morpholine analogs in running buffer (PBS-P+ containing exactly 2.0% DMSO) to create a 5-point concentration series (0.5 nM to 50 nM).
-
Single-Cycle Kinetics: Inject the concentration series sequentially without regeneration steps. Causality: Skipping harsh regeneration buffers preserves the active conformation of the immobilized protein over the course of the run. Flow rate must be maintained at 30 µL/min to prevent mass transport limitations.
-
Self-Validation (Solvent Correction): Run a 1.5% to 2.5% DMSO calibration curve before and after the analyte injections. This corrects for the bulk refractive index shifts caused by minute DMSO variations, ensuring the observed RU shift is purely due to ligand binding.
-
Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon and koff .
References
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate (2020). Available at:[Link]
-
Characterization of the binding and activity of a high affinity, pseudoirreversible morpholino tachykinin NK1 receptor antagonist. PubMed (1997). Available at:[Link]
-
(3S,4R)-4-(3-thienyl)pyrrolidine-3-carboxylic acid (Structural Reference Data). PubChem. Available at:[Link]
comparing synthetic routes for 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine production
An in-depth technical comparison for process chemists and drug development professionals evaluating synthetic pathways for complex chiral pyrrolidines.
Chemical Context & Strategic Rationale
The molecule 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine (CAS: 1689953-04-5) is a conformationally restricted, chiral diamine/amide pharmacophore. It is increasingly utilized in modern targeted therapies, including the development of potent Ras inhibitors and selective phosphodiesterase (PDE) modulators [1[1]].
The core synthetic challenge lies in establishing the trans-(3S,4S) stereocenters on the pyrrolidine ring. The industry standard for constructing this core is the [3+2] cycloaddition of a non-stabilized azomethine ylide to an α,β -unsaturated carbonyl compound (dienophile) [2[2]].
As a Senior Application Scientist, I evaluate these routes not just on theoretical yield, but on scalability, causality of reagent selection, and built-in process validation. Below, we objectively compare the two primary methodologies: Route A (Chiral Auxiliary-Mediated) and Route B (Classical Resolution) .
Synthetic Workflows: Visual Comparison
Fig 1. Comparative synthetic workflows for the (3S,4S)-pyrrolidine core.
Route A: Chiral Auxiliary-Mediated Asymmetric Synthesis
This route leverages an Evans oxazolidinone auxiliary to strictly govern the facial selectivity of the incoming azomethine ylide. It is the preferred route for high-fidelity structure-activity relationship (SAR) studies where absolute stereocontrol is non-negotiable [3[3]].
Mechanistic Causality & Self-Validation
-
The Alpha-Effect in Cleavage: During the removal of the Evans auxiliary, we utilize LiOH in the presence of H2O2 . The causality here is critical: the hydroperoxide anion ( HOO− ) is significantly more nucleophilic than the hydroxide anion due to the alpha-effect. This allows the cleavage to occur rapidly at 0∘C , preventing base-catalyzed epimerization at the sensitive C3 alpha-chiral center.
-
Self-Validating System: We validate the stereochemical integrity immediately post-cleavage using chiral HPLC. A single peak confirms that the auxiliary successfully shielded the Re-face during cycloaddition and that no epimerization occurred during hydrolysis.
Step-by-Step Protocol
-
[3+2] Cycloaddition:
-
Dissolve (R,Z)-3-(but-2-enoyl)-4-phenyloxazolidin-2-one (1.0 eq) and N-benzyl-N-(methoxymethyl)(trimethylsilylmethyl)amine (1.2 eq) in anhydrous toluene.
-
Cool to 0∘C and add trifluoroacetic acid (TFA, 0.1 eq) dropwise to generate the azomethine ylide in situ.
-
Warm to room temperature and stir for 12 hours.
-
IPC: Monitor via LC-MS until the dienophile peak area is <2%.
-
-
Auxiliary Cleavage:
-
Dissolve the resulting diastereomer in a 3:1 mixture of THF/ H2O and cool to 0∘C .
-
Add 30% aqueous H2O2 (4.0 eq) followed by LiOH⋅H2O (2.0 eq). Stir for 2 hours.
-
Quench with sodium sulfite to destroy excess peroxide. Extract the cleaved auxiliary with dichloromethane. Acidify the aqueous layer to pH 4 to precipitate (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid.
-
-
Amidation:
-
Combine the isolated acid (1.0 eq), morpholine (1.5 eq), and DIPEA (3.0 eq) in DMF.
-
Causality: DIPEA is chosen because its steric bulk prevents it from acting as a competing nucleophile.
-
Add HATU (1.2 eq) at 0∘C . Stir for 4 hours. Extract with EtOAc and wash with brine to yield the protected amide.
-
-
Debenzylation:
-
Dissolve the amide in methanol. Add 10% Pd/C (0.1 eq by weight) and a catalytic amount of acetic acid.
-
Causality: Acetic acid protonates the newly formed secondary pyrrolidine amine, preventing it from coordinating with and poisoning the palladium catalyst.
-
Stir under an H2 atmosphere (1 atm) for 6 hours. Filter through Celite and concentrate to yield the final product.
-
Route B: Racemic Synthesis & Classical Resolution
For process scale-up where the cost of the Evans auxiliary is prohibitive, synthesizing the racemic trans-pyrrolidine core followed by classical diastereomeric salt resolution is highly effective [4[4]].
Mechanistic Causality & Self-Validation
-
Thermodynamic Control: The cycloaddition with methyl crotonate naturally favors the trans-configuration due to minimizing steric clashes in the transition state. However, it yields a 1:1 racemic mixture of (3S,4S) and (3R,4R).
-
Self-Validating System: The resolution step is inherently self-validating. By using (R)-1-phenylethylamine, only the (3S,4S) enantiomer forms a highly crystalline diastereomeric salt that precipitates from the ethanol/ethyl acetate matrix. The mother liquor retains the unwanted enantiomer. Success is immediately validated by analyzing the optical rotation of the liberated free acid.
Step-by-Step Protocol
-
Racemic Cycloaddition:
-
React methyl crotonate (1.0 eq) with N-benzyl-N-(methoxymethyl)(trimethylsilylmethyl)amine (1.2 eq) and TFA (0.1 eq) in dichloromethane at room temperature for 16 hours.
-
-
Hydrolysis:
-
Treat the resulting racemic ester with LiOH⋅H2O (2.0 eq) in THF/ H2O at 40∘C to yield racemic trans-1-benzyl-4-methylpyrrolidine-3-carboxylic acid.
-
-
Classical Resolution:
-
Dissolve the racemic acid in a 1:1 mixture of hot ethanol and ethyl acetate.
-
Add (R)-1-phenylethylamine (0.5 eq). Allow the solution to cool slowly to room temperature, then to 4∘C overnight.
-
Filter the resulting crystals. Validation: Liberate a small portion of the free acid using 1M HCl and verify enantiomeric excess (ee) >95% via chiral HPLC. If ee is lower, perform a second recrystallization.
-
-
Amidation & Debenzylation:
-
Proceed with morpholine coupling (HATU/DIPEA) and subsequent Pd/C hydrogenolysis exactly as described in Route A.
-
Quantitative Comparison
To aid in route selection, the following table summarizes the performance metrics of both methodologies based on standard process chemistry benchmarks.
| Performance Metric | Route A: Evans Auxiliary | Route B: Classical Resolution |
| Overall Yield | 45% – 55% | 15% – 20% (Capped at 50% theoretical) |
| Enantiomeric Excess (ee) | > 98% (Predictable) | 90% – 95% (Requires recrystallization) |
| Step Count | 4 (from functionalized dienophile) | 5 (from simple methyl crotonate) |
| Scalability | Moderate (Auxiliary cleavage is exothermic) | High (Standard reactor crystallization) |
| Cost Efficiency | Lower (Expensive auxiliary & reagents) | Higher (Cheap, bulk-available starting materials) |
| Primary Use Case | Milligram to Gram-scale SAR profiling | Kilogram-scale API manufacturing |
References
-
Google Patents. "WO2021091967A1 - Ras inhibitors." World Intellectual Property Organization. Available at:[2]
-
Googleapis / European Patent Office. "EP 3181566 A1 - Imidazotriazinone Compounds." European Patent Register. Available at:[Link][3]
-
Journal of Medicinal Chemistry. "Discovery of Novel Selective Dual Agonists Targeting S1PR1 and S1PR5 for the Treatment of Inflammatory Bowel Disease." ACS Publications. Available at:[Link][4]
Sources
Navigating the Uncharted: A Practical Guide to Handling 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine
In the landscape of drug discovery and development, we often encounter novel chemical entities for which comprehensive safety data is not yet publicly available. 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine is one such compound. This guide is designed to provide you, our fellow researchers and scientists, with a robust framework for handling this molecule safely and effectively.
The procedural recommendations herein are built upon a foundational understanding of the chemical's constituent parts: a morpholine ring and a substituted pyrrolidine ring linked by an amide bond. By analyzing the known properties of these structural motifs, we can construct a reliable, inferred safety profile that empowers you to proceed with confidence and caution. This document serves as a critical starting point for your own mandatory, site-specific risk assessment.
Inferred Hazard Profile and Risk Assessment
Due to the absence of a specific Safety Data Sheet (SDS) for 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine, we will assess risk based on its primary structural components.
-
Morpholine Moiety : Morpholine itself is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also flammable and harmful if swallowed or inhaled. While the morpholine in our target molecule is part of a less reactive amide structure, we must assume the potential for irritation and eye damage remains.
-
Pyrrolidine Moiety : Pyrrolidine and its simple derivatives are typically flammable liquids and can cause skin and eye irritation.
-
Amide Linkage : Amides are generally considered to be of low reactivity and toxicity. However, the overall toxicological profile of a molecule is not merely the sum of its parts.
Engineering Controls: Your First Line of Defense
Direct exposure should always be minimized through engineering controls. These are built-in safety features of your laboratory environment that do not rely on individual behavior.
-
Certified Chemical Fume Hood : All weighing, dissolution, and transfer operations involving the solid compound or its solutions must be conducted inside a certified chemical fume hood. This is crucial to prevent the inhalation of any fine powders or aerosols.
-
Ventilation : Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.
Personal Protective Equipment (PPE): A Comprehensive Plan
The following table outlines the minimum required PPE for handling this compound. The selection of specific items, such as glove material, should be guided by the solvents being used in your procedure.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Hand Protection | Nitrile gloves | Provides sufficient protection against incidental contact with the solid or solutions in common laboratory solvents. For prolonged handling or when using aggressive solvents, consider thicker gloves or changing them frequently. Always inspect gloves for tears or pinholes before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against accidental splashes of solutions or contact with airborne powder. Goggles offer a higher level of protection and are recommended when a greater splash hazard exists. |
| Body Protection | Laboratory coat | A standard, buttoned lab coat protects against minor spills and contamination of personal clothing. Ensure the coat is clean and in good condition. |
| Respiratory Protection | Not generally required if handled in a fume hood | If work outside of a fume hood is unavoidable (which is strongly discouraged), a risk assessment must be performed to determine the need for a respirator (e.g., an N95 or higher). |
Below is a workflow diagram illustrating the decision-making process for PPE selection when working with 4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
